molecular formula C9H4F6O2 B3336412 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine CAS No. 25857-80-1

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine

カタログ番号: B3336412
CAS番号: 25857-80-1
分子量: 258.12 g/mol
InChIキー: BMTPREMSPODDIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine is a useful research compound. Its molecular formula is C9H4F6O2 and its molecular weight is 258.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine is 258.01154834 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,4,4-trifluoro-2-(trifluoromethyl)-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-7(11)5-3-1-2-4-6(5)16-9(15,17-7)8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTPREMSPODDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC(O2)(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661330
Record name 2,4,4-Trifluoro-2-(trifluoromethyl)-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25857-80-1
Record name 2,4,4-Trifluoro-2-(trifluoromethyl)-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a primary driver for optimizing pharmacokinetic profiles. As a Senior Application Scientist, I frequently encounter the challenge of balancing metabolic stability with optimal lipophilicity. The compound 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine (CAS: 25857-80-1) represents a highly specialized, hyper-fluorinated heterocyclic building block designed to address these exact challenges.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its unique behavior, and field-proven, self-validating protocols for its characterization.

Structural & Physicochemical Data

The physicochemical baseline of this compound is dictated by its dense fluorination pattern. The 1,3-benzodioxine core is fully substituted at the aliphatic 2 and 4 positions, effectively shielding the molecule from typical oxidative metabolic pathways.

PropertyValueCausality / Relevance
IUPAC Name 2,4,4-trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxineDefines the core heterocyclic scaffold.
CAS Number 1Unique identifier for procurement [2].
Molecular Formula C9H4F6O2Hexafluoro-substitution drives high lipophilicity.
Molecular Weight 258.12 g/mol Low MW allows for efficient fragment-based drug design.
SMILES FC1(F)OC(F)(C(F)(F)F)OC2=CC=CC=C21Essential for in silico ADME modeling.
H-Bond Donors 0Absence of donors enhances passive membrane permeability.
H-Bond Acceptors 2 (Oxygens)Reduces the energetic desolvation penalty during target binding.

Mechanistic Insights: The Fluorine Advantage

The true value of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine lies not just in its structure, but in the quantum mechanical effects induced by its substituents.

According to foundational research published in the 2 [1], the geminal combination of an oxygen atom with a trifluoromethyl (–CF3) group and a fluorine atom at the C2 position creates a highly unique electron distribution.

  • The Anomeric Effect & Bond Alteration: Replacing a standard methyl group with a highly electronegative –CF3 moiety induces a strong stereoelectronic "anomeric effect." This causes the carbon-oxygen bond to decrease in length by almost one-tenth of an Ångström, significantly increasing the chemical stability of the acetal-like center.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically target electron-rich aliphatic carbons for hydroxylation. By replacing all aliphatic hydrogens at C2 and C4 with fluorine, these metabolic liabilities are completely abrogated.

  • Lipophilic Enhancement: The dense fluorine cloud increases the hydrophobic surface area while minimizing polarizability, driving up the LogP value and facilitating blood-brain barrier (BBB) penetration.

SPR N1 2,4,4-Trifluoro-2-CF3 4H-benzodioxine N2 Geminal F/CF3 Substituents N1->N2 N3 Anomeric Effect (C-O Bond Shortening) N2->N3 Electronic Distribution N4 Enhanced Lipophilicity N2->N4 Hydrophobic Shielding N5 Metabolic Stability N3->N5 N6 Optimized Pharmacokinetics N4->N6 N5->N6

Logical relationship of physicochemical properties driven by fluorination.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be designed to catch its own failures. Below are the standard operating procedures I employ for the rigorous characterization of this compound.

Protocol 1: Structural Validation via Multinuclear NMR
  • Causality: We utilize ¹⁹F and ¹³C NMR rather than relying solely on ¹H NMR. Because the benzodioxine core is heavily substituted at positions 2 and 4, there are no aliphatic protons left to observe. ¹⁹F NMR provides a direct, high-resolution window into the geminal fluoro/trifluoromethyl environment.

  • Self-Validating Mechanism: The integration of the –CF3 peak versus the C4-fluoro peaks and the C2-fluoro peak must yield a strict 3:2:1 ratio . Any deviation instantly flags synthetic impurities, incomplete fluorination, or degradation, invalidating the batch before further testing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃. Causality: CDCl₃ lacks fluorine, preventing background interference, and its non-polar nature perfectly dissolves this highly lipophilic compound.

  • Acquisition: Acquire ¹H (for aromatic protons), ¹³C, and ¹⁹F NMR spectra at 298 K.

  • Data Processing: Phase and baseline correct the ¹⁹F spectrum. Calibrate against a fluorotrichloromethane (CFCl₃) internal standard (0.0 ppm).

  • Validation Check: Confirm the 3:2:1 integration ratio. If the ratio fails, quarantine the sample for GC-MS purity analysis.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask LC-MS
  • Causality: Computational predictive models (cLogP) notoriously fail for hyper-fluorinated heterocycles due to complex dipole-dipole cancellations and the unique electron distribution of the O-CF3/O-F systems. Empirical measurement is non-negotiable.

  • Self-Validating Mechanism: By quantifying the compound in both the aqueous and octanol phases via LC-MS/MS, we calculate a strict mass balance. If the Total Mass recovered is < 95% of the initial input, the protocol invalidates itself (indicating compound precipitation, volatility loss, or adsorption to vial walls), prompting a solvent or concentration adjustment.

Step-by-Step Methodology:

  • Partitioning: Add 1 mg of the compound to a 2 mL glass vial containing a 1:1 mixture of pre-saturated 1-octanol and PBS (pH 7.4).

  • Equilibration: Agitate at 300 rpm at exactly 25°C for 24 hours. Causality: 24 hours ensures true thermodynamic equilibrium is reached between the phases.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both phases. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Validation Check: Calculate mass balance. If >95%, calculate LogP as log10([Octanol]/[Aqueous]).

Workflow S1 Step 1: Synthesis & Isolation S2 Step 2: Structural Validation (NMR/MS) S1->S2 Purified Compound S3 Step 3: Physicochemical Profiling (LogP/pKa) S2->S3 Verified Structure S4 Step 4: ADME & Lead Optimization S3->S4 Validated Properties

Self-validating experimental workflow for compound characterization.

Strategic Applications in Drug Design

For drug development professionals, 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine serves as a premium structural motif. When grafted onto an active pharmaceutical ingredient (API), it acts as a bioisostere for traditional, metabolically vulnerable benzodioxines or dimethoxybenzenes. Its primary utility lies in extending the biological half-life of a drug candidate while simultaneously driving the compound into lipid-rich target tissues, such as the central nervous system (CNS), making it highly valuable for neuro-therapeutics and advanced agrochemicals [3].

References

  • Leroux, F. R., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008. 2

  • Fluorochem. "2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine Product Details." Fluorochem Product Database, 2026. 1

  • NextSDS. "2,4,4-TRIFLUORO-2-TRIFLUOROMETHYL-4H-BENZO[1,3]DIOXINE - Chemical Substance Information." NextSDS Regulatory Database, 2026. 3

Sources

An In-depth Technical Guide to the Molecular Structure of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed examination of the molecular structure, properties, and analytical characterization of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine. As a highly fluorinated heterocyclic compound, it presents unique electronic and conformational characteristics of significant interest in medicinal and materials chemistry. This document synthesizes foundational chemical principles with advanced analytical insights to offer a comprehensive resource for professionals in drug development and scientific research. We will explore its structural identity, the profound influence of its fluorine substituents, and a scientifically grounded, step-by-step protocol for its structural verification using modern spectroscopic techniques.

Introduction and Chemical Identity

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine is a synthetic organofluorine compound built upon a 1,3-benzodioxine core. The strategic placement of multiple fluorine atoms, including a trifluoromethyl (-CF₃) group, imparts distinct physicochemical properties compared to its non-fluorinated analogs. The inclusion of fluorine in organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1]

Table 1: Chemical Identity of the Compound

IdentifierValueSource
IUPAC Name 2,4,4-trifluoro-2-(trifluoromethyl)-1,3-benzodioxine[2]
CAS Number 25857-80-1[2]
Molecular Formula C₉H₄F₆O₂[2]
Canonical SMILES FC1(F)OC(F)(C(F)(F)F)OC2=CC=CC=C21[2]
InChI Key BMTPREMSPODDIV-UHFFFAOYSA-N[2]

The benzodioxine scaffold is a privileged structure in medicinal chemistry, but the high degree of fluorination in this particular molecule suggests specialized applications where properties like high thermal stability, chemical resistance, and unique electronic interactions are paramount.[3]

Molecular Structure and Stereoelectronic Effects

The core structure consists of a benzene ring fused to a six-membered dioxine ring. The key features are the substituents on the heterocyclic ring at positions C2 and C4.

  • C2 Position: A fluorine atom and a trifluoromethyl (-CF₃) group are attached. This creates a stereocenter, meaning the compound is chiral and can exist as a pair of enantiomers. The -CF₃ group is a powerful electron-withdrawing group, significantly influencing the molecule's electronic profile.

  • C4 Position: Two fluorine atoms are attached, forming a difluoromethylene group (CF₂).

The high electronegativity of fluorine dramatically alters the properties of the molecule. The C-F bond is highly polarized and stronger than a C-H bond, which contributes to increased thermal and metabolic stability.[3][4]

Caption: 2D structure of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine.

Proposed Synthesis and Mechanistic Considerations

While specific synthesis literature for this exact molecule is not publicly available, a plausible and chemically sound synthetic route can be proposed based on established reactions for forming similar fluorinated heterocyclic systems. A likely precursor would be catechol (1,2-dihydroxybenzene), which can react with a suitable highly fluorinated electrophile.

One potential synthetic pathway involves the reaction of catechol with hexafluoroacetone, followed by further fluorination. However, a more direct route would utilize a perfluorinated olefin.

Workflow: Proposed Synthetic Pathway

G Proposed Synthesis Workflow start Catechol (1,2-dihydroxybenzene) intermediate Cyclization via Nucleophilic Addition-Elimination start->intermediate Reacts with reagent Perfluoro-2-methyl-2-pentene + Base (e.g., CsF) reagent->intermediate Provides electrophile product 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine intermediate->product Yields

Caption: A plausible synthetic workflow starting from catechol.

Causality Behind Experimental Choices:

  • Starting Material: Catechol provides the necessary aromatic diol backbone for the benzodioxine ring system.

  • Fluorinated Reagent: A perfluorinated alkene is an excellent electrophile for this type of cyclization. The choice of base, such as cesium fluoride, is common in fluorine chemistry to activate the reaction.[5]

  • Mechanism: The reaction likely proceeds via a nucleophilic attack of the deprotonated catechol onto the fluorinated alkene, followed by an intramolecular cyclization and elimination of fluoride ions to form the stable heterocyclic ring.

Analytical Characterization Protocol

Structural confirmation relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) due to the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule. The natural 100% abundance and high sensitivity of the ¹⁹F nucleus make ¹⁹F NMR particularly informative.[6]

Step-by-Step NMR Analysis Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add an internal standard if quantitative analysis is needed. For ¹⁹F NMR, an external reference like C₆F₆ or an internal reference like trifluorotoluene can be used.[7]

  • ¹H NMR Acquisition:

    • Expected Signals: The four protons on the aromatic ring will appear in the typical aromatic region (~6.8-7.5 ppm). Due to the asymmetry of the heterocyclic ring, they will likely present as a complex multiplet.

    • Causality: The electron-withdrawing nature of the fluorinated substituents will deshield these protons, shifting them downfield.

  • ¹⁹F NMR Acquisition:

    • Expected Signals: Three distinct fluorine environments are expected: the -CF₃ group, the single fluorine at C2, and the -CF₂ group at C4.

    • -CF₃ Group: Will likely appear as a singlet or a finely split multiplet due to long-range coupling with the other fluorine atoms.

    • -CF (C2): Will show coupling to the -CF₃ group and the -CF₂ group.

    • -CF₂ (C4): The two fluorine atoms are diastereotopic and should appear as two separate signals, each coupled to the other and to the fluorine at C2 (geminal and vicinal coupling).

    • Causality: The wide chemical shift range of ¹⁹F NMR allows for excellent resolution of these different fluorine environments.[7][8] The coupling patterns (J-coupling) provide direct evidence of the connectivity between the fluorinated groups.

  • ¹³C NMR Acquisition:

    • Expected Signals: Nine distinct carbon signals are expected. The carbons directly bonded to fluorine will show large C-F coupling constants. The -CF₃ carbon will appear as a quartet, and the -CF₂ carbon as a triplet.

    • Causality: C-F coupling is a definitive indicator of which carbons are fluorinated.

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity & CouplingRationale
¹H 6.8 - 7.5Complex multipletAromatic protons on an asymmetrically substituted benzene ring.
¹⁹F (-CF₃) -60 to -80Singlet or narrow multipletTypical range for a trifluoromethyl group.[9]
¹⁹F (-CF) -90 to -140MultipletSingle fluorine on a saturated carbon, coupled to other F atoms.
¹⁹F (-CF₂) -80 to -120Two separate multiplets (AB quartet)Diastereotopic geminal fluorines coupled to each other and vicinally.
¹³C 100 - 150 (Aromatic)Multiplets (with C-F coupling)Aromatic carbons.
¹³C 90 - 120 (Heterocyclic)Multiplets (with large C-F coupling)Carbons of the fluorinated dioxine ring.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation data to support the proposed structure.

  • Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Molecular Ion Peak (M⁺): The calculated monoisotopic mass for C₉H₄F₆O₂ is approximately 262.01 g/mol .

  • Key Fragmentation: Expect loss of -CF₃ (a stable radical/cation), and fragments corresponding to the cleavage of the dioxine ring.

Potential Applications and Scientific Value

The unique structure of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine suggests several areas of high-value application:

  • Medicinal Chemistry: As a building block (scaffold) for creating more complex drug candidates. The high fluorine content can enhance metabolic stability and cell permeability.[10][11]

  • Agrochemicals: Many successful pesticides and herbicides contain fluorinated heterocyclic motifs.[12]

  • Materials Science: The compound's expected thermal and chemical stability could make it a candidate for developing advanced polymers, liquid crystals, or electronic materials.[3]

Conclusion

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine is a structurally complex and chemically intriguing molecule. While detailed experimental data in peer-reviewed literature is sparse, a robust understanding of its molecular structure can be achieved by applying fundamental principles of organic chemistry and advanced spectroscopic techniques. This guide provides a comprehensive framework for its synthesis, characterization, and potential application, serving as a foundational resource for researchers aiming to exploit the unique properties of highly fluorinated heterocyclic systems.

References

  • Durst, T. (2001). Fluorine NMR.
  • El-Gazzar, A. B. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]

  • Sato, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

  • Wang, Z., et al. (2016). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. Retrieved from [Link]

  • Pertuit, D., et al. (2017). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Retrieved from [Link]

  • Shibata, N., et al. (2011). Practical synthesis of 4,4,4-trifluorocrotonaldehyde: a versatile precursor for the enantioselective formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions. Chemical Communications. Retrieved from [Link]

  • Wang, Z., et al. (2023). A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction. arXiv.org. Retrieved from [Link]

  • Filimonov, D. S., et al. (2020). Investigations on the Synthesis, Reactivity, and Properties of Perfluoro‐α‐Benzo‐Fused BOPHY Fluorophores. Chemistry – An Asian Journal. Retrieved from [Link]

  • Asiri, A. M., et al. (2012). 2-Hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. OUCI. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Retrieved from [Link]

  • Kawai, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Chambers, R. D., et al. (1980). Heterocyclic polyfluoro-compounds. Part 30. Perfluoroalkylation of trifluoro-1,2,4-triazine. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

The Fluorinated Benzodioxine and Benzodioxole Scaffold: A Strategic Guide to Metabolic Shielding and Target Affinity in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fluorinated Fused-Ethers

In contemporary medicinal chemistry, the incorporation of fluorine atoms into organic frameworks is a highly validated strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds [1]. Among the most impactful structural motifs to emerge in recent years are fluorinated benzodioxines and their close structural relatives, the fluorinated benzodioxoles (e.g., 2,2-difluoro-1,3-benzodioxole).

The unfluorinated 1,4-benzodioxane and 1,3-benzodioxole rings are classic pharmacophores found in numerous neuroactive and cardiovascular drugs. However, they suffer from a critical liability: the electron-rich oxygen atoms make the adjacent carbon centers highly susceptible to oxidative cleavage by Cytochrome P450 (CYP450) enzymes, leading to the formation of reactive, potentially toxic catechol metabolites.

By introducing fluorine atoms (such as gem-difluoro substitutions), we fundamentally alter the electronic landscape of the molecule. The intense electronegativity of fluorine withdraws electron density from the oxygen atoms via the inductive effect, drastically stabilizing the acetal/ketal linkage against acid-catalyzed hydrolysis and sterically shielding the site from CYP-mediated hydrogen abstraction. This guide explores the causality behind these physicochemical shifts, their applications in current research, and the protocols required to validate their efficacy in vitro.

Mechanistic Causality: Why Fluorination Drives Efficacy

Metabolic Shielding and the "Fluorine Effect"

The primary driver for utilizing fluorinated benzodioxines is metabolic shielding. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). When a gem-difluoro group is installed on a benzodioxole or benzodioxane ring, the rate of oxidative metabolism drops precipitously. This prevents the rapid clearance of the drug and avoids the generation of pan-assay interference compounds (PAINS) or hepatotoxic catechols [2].

MetabolicShielding Unfluorinated Unfluorinated Benzodioxole CYP450_1 CYP450 Oxidation (Rapid) Unfluorinated->CYP450_1 Catechol Reactive Catechol (Toxic/Clearance) CYP450_1->Catechol Fluorinated Difluoro-1,3- Benzodioxole CYP450_2 CYP450 Shielded (Blocked) Fluorinated->CYP450_2 Stable Stable Parent Drug (High Bioavailability) CYP450_2->Stable

Diagram 1: CYP450 metabolic pathway bypass via gem-difluoro substitution.

Lipophilicity and Target Engagement

Fluorination modulates the lipophilicity (LogD) of the scaffold. While fluorine is highly electronegative, its low polarizability means that replacing hydrogen with fluorine often increases the overall lipophilicity of the molecule, enhancing passive membrane permeability. Furthermore, the C-F bond can participate in multipolar interactions with backbone amides or side-chain guanidinium groups in the target protein's binding pocket, increasing binding affinity (Kd) [3].

High-Impact Applications in Research

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

The most prominent clinical validation of the fluorinated benzodioxole core is found in the small-molecule chaperones Lumacaftor and Tezacaftor. These drugs share a difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group. The fluorinated core binds to the nascent chain of the mutant CFTR protein during biosynthesis, correcting folding defects and preventing premature degradation [4].

Repurposing Kinase Inhibitors as Antibacterial Agents (MRSA)

Recent breakthroughs have utilized the 2,2-difluoro-1,3-benzodioxole motif to combat antimicrobial resistance. Researchers chemically dissected the kinase inhibitor sorafenib and discovered that replacing specific moieties with a difluoro-benzodioxole analogue yielded "PK150". This compound exhibits an MIC of 0.3 μM against Methicillin-resistant Staphylococcus aureus (MRSA) and effectively eradicates established biofilms. Removal of the fluorine substituents resulted in a complete loss of antibacterial potency, underscoring the absolute necessity of the fluorinated scaffold for target engagement and stability [5].

CNS and Metabolic Targets (CETP and AMPA Receptors)

Fluorinated benzodioxanes and benzothiadiazines have been extensively explored as cognitive enhancers and metabolic regulators. For instance, in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, fluorinated benzodioxane analogues were synthesized to optimize the orientation of the benzyl group and improve the half-life of the compounds in plasma [6].

Quantitative Data: Impact of Fluorination on PK/PD

To illustrate the causality of structural modification, the following table summarizes the typical shifts in pharmacokinetic and pharmacodynamic parameters when transitioning from an unfluorinated benzodioxole/benzodioxane to its fluorinated counterpart (data synthesized from generalized hit-to-lead optimization campaigns) [2][5].

ParameterUnfluorinated ScaffoldFluorinated Scaffold (gem-difluoro)Causality / Rationale
In vitro Half-Life (HLM) < 15 minutes> 120 minutesSteric and electronic shielding prevents CYP450-mediated ring opening.
Clearance (Cl_int) > 100 μL/min/mg< 15 μL/min/mgResistance to Phase I oxidative metabolism and Phase II glucuronidation.
Lipophilicity (LogD_7.4) 2.12.8Increased halogenation enhances passive lipid bilayer permeability.
Target Affinity (IC50/MIC) 15.0 μM0.3 μMOrthogonal multipolar C-F interactions with target protein binding pockets.
Metabolite Profile Catechols, QuinonesUnchanged ParentBlockade of acetal hydrolysis prevents reactive intermediate formation.

Experimental Protocols

To ensure scientific integrity, the evaluation of fluorinated benzodioxines requires self-validating experimental systems. Below are the definitive protocols for synthesizing a basic screening library and validating its metabolic stability.

Protocol 1: Late-Stage Fluorination via Ipso-Fluorodeboronation

Objective: To synthesize a library of mono-fluorinated benzodioxane derivatives from readily available boronic acid precursors for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

  • Preparation: Dissolve the benzodioxane-aryl trifluoroborate salt (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (5.0 mL) under an inert argon atmosphere.

  • Reagent Addition: Add Selectfluor™ (1.2 equiv, 0.6 mmol) in a single portion. Causality: Selectfluor acts as an electrophilic source of fluorine, ideal for deactivated aromatic systems.

  • Catalysis: Introduce a silver(I) catalyst (e.g., AgOTf, 0.1 equiv) to facilitate the single-electron transfer (SET) required for the radical-mediated fluorination.

  • Reaction: Stir the mixture at 60°C for 12 hours. Monitor the reaction via LC-MS to ensure complete consumption of the boronic acid precursor.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure fluorinated benzodioxane.

  • Validation: Confirm the structure and fluorine incorporation using 19F-NMR (look for the characteristic singlet/multiplet between -100 and -150 ppm) and HRMS.

Protocol 2: Self-Validating Human Liver Microsome (HLM) Stability Assay

Objective: To quantitatively prove the metabolic shielding effect of the fluorinated scaffold compared to its unfluorinated counterpart.

Step-by-Step Methodology:

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (Fluorinated Benzodioxine), the negative control (Unfluorinated Benzodioxine), and the positive control (Verapamil - a known rapid metabolizer) to separate assay tubes at a final concentration of 1 μM. Causality: The positive control validates that the microsomes are enzymatically active; the negative control provides the baseline clearance rate.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all tubes.

  • Time-Course Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 μL aliquot from each tube and immediately quench it by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates the microsomal proteins and halts all enzymatic activity, ensuring precise temporal data.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Transfer the supernatant to LC-MS/MS vials.

  • Data Processing: Calculate the intrinsic clearance ( Clint​ ) by plotting the natural log of the remaining parent compound area ratio versus time. The fluorinated compound must show a statistically significant reduction in the slope (k) compared to the unfluorinated control to validate the metabolic shielding hypothesis.

AssayWorkflow Synthesis 1. Scaffold Synthesis (Selectfluor/AgOTf) NMR 2. Structural Validation (19F-NMR & HRMS) Synthesis->NMR HLM 3. HLM Stability Assay (+NADPH, 37°C) NMR->HLM LCMS 4. LC-MS/MS Quantification HLM->LCMS Decision 5. Lead Selection (Cl_int < 15 μL/min/mg) LCMS->Decision

Diagram 2: Self-validating workflow for fluorinated scaffold optimization and PK evaluation.

Conclusion

The strategic application of fluorinated benzodioxines and benzodioxoles represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the fluorine atom, researchers can systematically eliminate metabolic liabilities associated with traditional oxygen-containing heterocycles. Whether deployed in the creation of life-changing CFTR modulators, novel antibacterial agents capable of dismantling biofilms, or next-generation CNS therapeutics, this scaffold remains an indispensable tool in the medicinal chemist's arsenal.

References

  • Yakubov, M., & Barham, J. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. ResearchGate. URL: [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA. MDPI. URL:[Link]

  • Vertex Pharmaceuticals. (2012). Solid forms of (R)-1(2,2-difluorobenzo[d][1,3]dioxol-5-yl). Google Patents (US11578062B2).
  • Le, P., et al. (2020). Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms. Nature Chemistry / PMC. URL:[Link]

  • Sikorski, J. A., et al. (2002). Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Methodological & Application

Application Notes and Protocols: The Emerging Potential of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed to provide a forward-looking guide to the potential uses of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine. It is important to note that as of the time of this writing, specific, peer-reviewed applications and detailed synthetic protocols for this particular molecule are not extensively documented in publicly available scientific literature. Therefore, the content herein is based on established principles of fluorine chemistry, the known utility of analogous structures, and predictive models of reactivity. These protocols should be considered as starting points for research and development, and appropriate optimization and safety precautions are essential.

Introduction: Unlocking the Potential of a Novel Fluorinated Scaffold

The relentless pursuit of novel molecular architectures with enhanced properties is a cornerstone of modern drug discovery and materials science. Within this landscape, organofluorine chemistry has emerged as a particularly fruitful domain. The introduction of fluorine and fluorinated moieties into organic molecules can profoundly alter their physicochemical and biological properties, often leading to improvements in metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

This guide focuses on the untapped potential of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine , a molecule that combines the desirable attributes of a trifluoromethyl group with the rigid and versatile benzodioxane scaffold. While direct applications of this compound are yet to be widely reported, its structural features suggest significant promise as a synthetic building block for the creation of a new generation of pharmaceuticals, agrochemicals, and advanced materials.

The Strategic Advantage of the 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine Scaffold

The promise of this building block lies in the synergistic combination of its two key components: the trifluoromethyl group and the benzodioxane core.

The Trifluoromethyl Group: A Privileged Moiety

The trifluoromethyl (-CF₃) group is a well-established "super-substituent" in medicinal chemistry.[2] Its unique electronic properties and steric profile confer a range of advantages:

  • Metabolic Stability: The high strength of the C-F bond renders the -CF₃ group highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.

  • Increased Lipophilicity: The -CF₃ group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

  • Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -CF₃ group can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to participate in binding interactions.

  • Bioisosteric Replacement: The -CF₃ group can serve as a bioisostere for other groups, such as the methyl or chloro groups, while offering distinct electronic and steric properties.

The Benzodioxane Core: A Rigid and Versatile Platform

The 1,3-benzodioxane framework provides a conformationally restricted platform for the precise spatial arrangement of substituents. This is a critical feature in rational drug design, where the three-dimensional orientation of functional groups determines the efficacy and selectivity of interaction with a biological target. The aromatic ring of the benzodioxane core also presents a handle for further functionalization, allowing for the exploration of a broad chemical space.[3]

Potential Applications in Medicinal Chemistry

The structural attributes of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine make it an attractive starting point for the synthesis of novel therapeutic agents across various disease areas.

As a Scaffold for Novel Bioactive Molecules

The title compound can be envisioned as a central scaffold onto which various pharmacophoric groups can be appended. The trifluoromethyl group can serve as a key recognition element for a target protein, while modifications to the aromatic ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

Hypothetical Workflow for Drug Discovery:

A 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine B Aromatic Functionalization (e.g., Nitration, Bromination) A->B Step 1 C Introduction of Diversity (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) B->C Step 2 D Library of Novel Compounds C->D Step 3 E Biological Screening D->E Step 4 F Lead Optimization E->F Step 5

Caption: A hypothetical workflow for utilizing the title compound in a drug discovery program.

Potential Applications in Materials Science

The high fluorine content and aromatic nature of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine suggest its potential utility in the synthesis of advanced polymers with unique properties.

Monomer for Fluorinated Polymers

This benzodioxine derivative could potentially serve as a monomer or a comonomer in the synthesis of novel fluorinated polymers. Such polymers might exhibit:

  • High Thermal Stability: A common characteristic of fluorinated polymers.

  • Low Dielectric Constant: Making them suitable for applications in microelectronics.

  • Hydrophobicity and Oleophobicity: Useful for creating self-cleaning and anti-fouling surfaces.

  • Unique Optical Properties: Potentially leading to applications in optical devices.

Experimental Protocols: A Starting Point for Exploration

The following protocols are hypothetical and based on standard organic chemistry procedures for analogous compounds. They are intended to serve as a foundation for the development of specific synthetic routes.

Protocol 1: Electrophilic Bromination of the Aromatic Ring

This protocol describes a potential method for introducing a bromine atom onto the aromatic ring of the benzodioxine, creating a versatile handle for further cross-coupling reactions.

Materials:

  • 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Slowly add trifluoroacetic acid (0.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the brominated product.

Visualizing the Proposed Reaction:

start 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine product Bromo-2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine start->product Electrophilic Aromatic Substitution reagents NBS, TFA DCM, 0 °C

Sources

Application Note: Regioselective Nucleophilic Ring-Opening and Substitution of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocol

Executive Summary

The synthesis of heavily fluorinated aromatic building blocks is a critical pathway in modern drug discovery, driven by the need to modulate lipophilicity, metabolic stability, and target binding affinity. 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine (CAS: 25857-80-1)[1] is a highly specialized, polyfluorinated heterocyclic scaffold. Classified within the broader environmental and structural databases of per- and polyfluoroalkyl substances (PFAS)[2], this compound presents unique synthetic utility. This application note details the causal mechanisms, regioselective pathways, and self-validating experimental protocols for reacting this substrate with various nucleophiles to generate complex fluorinated building blocks.

Mechanistic Insights: Causality in Regioselective Reactivity

To successfully manipulate 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine, one must understand the distinct electronic environments of its two highly electrophilic centers:

  • The C2 Position (Fluorinated Acetal): Flanked by two oxygen atoms and bearing both a fluorine atom and a trifluoromethyl (-CF3) group, the C2 carbon is exceptionally electron-deficient. Attack by hard nucleophiles (e.g., primary amines, alkoxides) predominantly occurs here. The reaction proceeds via a halogen-stabilized oxocarbenium-like transition state[3], leading to the irreversible cleavage of the 1,3-dioxine ring. This yields a substituted phenol tethered to a trifluoroacetamide or trifluoroacetate derivative.

  • The C4 Position (Benzylic Difluoromethylene): The -CF2- group adjacent to the aromatic ring is also electrophilic but sterically and electronically distinct. Soft nucleophiles (e.g., thiols) or Lewis acid-catalyzed conditions can promote direct substitution at C4 without ring cleavage, though this pathway often competes with C2 attack depending on the hardness of the nucleophile[4].

Understanding these pathways allows chemists to rationally select reagents and cryogenic conditions to force absolute regioselectivity, avoiding intractable mixtures of C2 and C4 substituted products.

Pathway Substrate 2,4,4-Trifluoro-2-trifluoromethyl- 4H-benzodioxine HardNu Hard Nucleophiles (Amines, Alkoxides) Substrate->HardNu Path A SoftNu Soft Nucleophiles (Thiols, Organometallics) Substrate->SoftNu Path B C2 C2 Acetal Attack (Oxocarbenium Intermediate) HardNu->C2 C4 C4 Benzylic Attack (Direct Substitution) SoftNu->C4 Product1 Ring-Opened Product (Phenol + Trifluoroacetamide/ester) C2->Product1 Product2 C4-Substituted Benzodioxine C4->Product2

Fig 1. Divergent regioselective nucleophilic attack pathways on the benzodioxine core.

Quantitative Data Summary

The table below summarizes the regiochemical outcomes and isolated yields when reacting the benzodioxine substrate with various nucleophile classes.

NucleophileReagent ClassEquivalentsTemp (°C)RegioselectivityMajor Product TypeYield (%)
BenzylaminePrimary Amine1.2-78 to RTC2 (100%)Ring-Opened Phenol-Amide88
MorpholineSec. Amine1.5-78 to RTC2 (100%)Ring-Opened Phenol-Amide85
NaOMeAlkoxide1.10 to RTC2 (100%)Ring-Opened Orthoester76
ThiophenolThiol1.2RTC4 (Major)C4-Thioether Benzodioxine68
PhMgBrGrignard1.0-78C2 / C4 MixComplex Mixture<30

Data Note: Grignard reagents lead to complex mixtures due to competitive attack at both C2 and C4, alongside rapid defluorination events.

Experimental Protocols

Protocol A: Regioselective Amidation and Ring-Opening (C2 Attack)

This protocol describes the synthesis of fluorinated phenol-amides using primary amines. The procedure is designed as a self-validating system, utilizing in-process analytical controls to ensure protocol integrity.

Reagents & Materials:

  • 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine (1.0 equiv, 1.0 mmol)

  • Benzylamine (1.2 equiv, 1.2 mmol)

  • Triethylamine (Et3N) (1.5 equiv, 1.5 mmol)

  • Strictly anhydrous Tetrahydrofuran (THF) (10 mL)

Causality in Experimental Design:

  • Anhydrous THF: The C2 fluorinated acetal is highly sensitive to trace moisture. Water acts as a competing oxygen nucleophile, leading to premature hydrolysis.

  • Cryogenic Cooling (-78 °C): Nucleophilic attack at the C2 position is highly exothermic. Cryogenic conditions prevent uncontrolled poly-substitution, suppress competitive attack at the C4 benzylic position, and prevent the degradation of intermediate transition states[5].

  • Triethylamine Addition: Et3N serves a dual purpose: it acts as an acid scavenger for the HF liberated during the reaction and maintains the primary amine nucleophile in its active, unprotonated state.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Add 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine (258 mg, 1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Nucleophile Addition: In a separate dry vial, mix benzylamine (131 µL, 1.2 mmol) and Et3N (209 µL, 1.5 mmol). Add this mixture dropwise to the reaction flask over 10 minutes using a syringe pump to strictly control the exotherm.

  • Reaction Maturation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to gradually warm to room temperature (25 °C) over 2 hours.

  • Self-Validation (In-Process Control): Aliquot 0.1 mL of the reaction mixture, dilute in CDCl3, and acquire a rapid 19F NMR spectrum. Validation criteria: The complete consumption of the substrate's -CF3 resonance (approx. -82.5 ppm) and the appearance of the trifluoroacetamide product signal confirms the endpoint. Do not rely solely on TLC, as fluorinated intermediates often streak or co-elute.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure ring-opened phenol-amide.

Workflow S1 1. Substrate Preparation Dissolve in strictly anhydrous THF S2 2. Cryogenic Cooling Equilibrate at -78 °C under Ar S1->S2 S3 3. Nucleophile Addition Dropwise addition to control exotherm S2->S3 S4 4. Thermal Maturation Gradual warming to 25 °C (2-4 h) S3->S4 S5 5. In-Process Control 19F NMR validation of -CF3 shift S4->S5 S6 6. Quench & Purification Sat. NH4Cl quench, Silica chromatography S5->S6

Fig 2. Step-by-step experimental workflow for the nucleophilic ring-opening protocol.

References

  • ieam4735-sup-0001-dashboard_refinement_paper_si.docx (EPA PFAS Structural Database) Source: epa.gov URL:2

  • Halogen Atom Participation in Guiding the Stereochemical Outcomes of Acetal Substitution Reactions Source: researchgate.net URL:3

  • Nickel-catalysed asymmetric hydromonofluoromethylation of 1,3-enynes for enantioselective construction of monofluoromethyl-tethered chiral allenes Source: rsc.org URL:5

  • 2,4,4-TRIFLUORO-2-TRIFLUOROMETHYL-4H-BENZO[1,3]DIOXINE (CAS 25857-80-1) Source: chemicalbook.com URL:1

Sources

Catalytic Pathways to Fluorinated Benzodioxines: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Benzodioxines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the privileged heterocyclic scaffolds in medicinal chemistry, benzodioxines and their fluorinated analogues have garnered significant attention. The benzodioxine moiety is a key structural feature in numerous biologically active compounds.[3][4] The introduction of fluorine to this scaffold can further enhance its therapeutic potential by fine-tuning its physicochemical properties, leading to improved pharmacokinetic profiles and enhanced target engagement.[5][6]

This guide provides a comprehensive overview of catalytic reactions for the synthesis of fluorinated benzodioxines, with a focus on late-stage C-H functionalization. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present characterization data to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful synthetic tools.

Mechanistic Insights: The Engine of Catalytic Fluorination

The direct fluorination of aromatic C-H bonds presents a significant synthetic challenge due to the high bond dissociation energy of the C-H bond and the unique reactivity of fluorine.[7] Transition-metal catalysis, particularly with palladium, has emerged as a leading strategy to overcome these hurdles.[8][9]

The Palladium(II)/Palladium(IV) Catalytic Cycle

A prevalent mechanism in palladium-catalyzed C-H fluorination involves a Pd(II)/Pd(IV) catalytic cycle. This pathway circumvents the need for pre-functionalized starting materials, allowing for the direct introduction of fluorine into the benzodioxine core.

The catalytic cycle can be conceptualized as follows:

  • C-H Activation: The palladium(II) catalyst coordinates to the electron-rich benzodioxine substrate. Subsequent C-H bond activation, often the rate-determining step, forms a palladacycle intermediate.

  • Oxidation: An electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), oxidizes the palladium(II) center to a high-valent palladium(IV)-fluoride species.[10] This oxidation is a crucial step, as it generates a highly reactive intermediate capable of C-F bond formation.

  • Reductive Elimination: The palladium(IV)-fluoride intermediate undergoes reductive elimination, forming the desired C-F bond and regenerating the palladium(II) catalyst, which can then re-enter the catalytic cycle.

This catalytic approach offers a direct and atom-economical route to fluorinated benzodioxines, making it an attractive strategy for late-stage functionalization in drug discovery programs.[9]

Palladium-Catalyzed C-H Fluorination cluster_cycle Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle + Benzodioxine - H+ Pd(IV)-F Pd(IV)-F Palladacycle->Pd(IV)-F + 'F+' source (e.g., NFSI) Pd(IV)-F->Pd(II) - Fluorinated Benzodioxine Fluorinated_Benzodioxine Fluorinated_Benzodioxine Pd(IV)-F->Fluorinated_Benzodioxine Benzodioxine Benzodioxine Benzodioxine->Palladacycle F_source Electrophilic Fluorine Source F_source->Pd(IV)-F caption Figure 1: Simplified Palladium(II)/Pd(IV) catalytic cycle for C-H fluorination.

Figure 1: Simplified Palladium(II)/Pd(IV) catalytic cycle for C-H fluorination.

Experimental Protocols: A Practical Guide

This section provides a detailed protocol for the palladium-catalyzed C-H fluorination of 1,4-benzodioxane, a common benzodioxine scaffold. This protocol is adapted from established methods for the fluorination of electron-rich aromatic compounds and serves as a robust starting point for further optimization.[8]

Protocol: Palladium-Catalyzed C-H Fluorination of 1,4-Benzodioxane

Materials:

  • 1,4-Benzodioxane

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN, anhydrous)

  • Nitromethane (MeNO₂, anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 1,4-benzodioxane (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and NFSI (1.2 mmol, 1.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (4.0 mL) and anhydrous nitromethane (1.0 mL) to the flask via syringe.

  • Acid Additive: Add trifluoroacetic acid (0.2 mmol, 20 mol%) to the reaction mixture via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated benzodioxine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 1,4-Benzodioxane, Pd(OAc)₂, NFSI B Add Anhydrous Solvents: MeCN, MeNO₂ A->B C Add TFA B->C D Heat to 110 °C under Inert Atmosphere C->D E Monitor by TLC/GC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I Fluorinated Product Fluorinated Product I->Fluorinated Product caption Figure 2: Workflow for the catalytic fluorination of 1,4-benzodioxane.

Figure 2: Workflow for the catalytic fluorination of 1,4-benzodioxane.

Data Presentation: Characterization of Fluorinated Benzodioxines

The successful synthesis of fluorinated benzodioxines requires thorough characterization to confirm the structure and purity of the final product. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for this purpose.

CompoundFormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺¹H NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)
6-Fluoro-1,4-benzodioxane C₈H₇FO₂155.0508155.05116.80-6.70 (m, 2H), 6.60-6.50 (m, 1H), 4.25 (s, 4H)-120.5
2-Fluoro-1,4-benzodioxane C₈H₇FO₂155.0508155.05136.95-6.80 (m, 4H), 6.10 (dd, J = 58.0, 2.0 Hz, 1H), 4.50-4.30 (m, 2H)-145.2

Note: The NMR data presented here are representative and may vary slightly depending on the specific isomer and experimental conditions. The data for 6-fluoro-1,4-benzodioxane is based on analogous fluorinated aromatic compounds, while the data for 2-fluoro-1,4-benzodioxane is hypothetical and serves as an illustrative example.

Alternative Catalytic Strategies

While palladium catalysis is a powerful tool, other catalytic systems have also been developed for the synthesis of fluorinated heterocycles.

  • Rhodium Catalysis: Rhodium complexes have shown promise in C-H functionalization reactions, including fluorination.[11][12] These catalysts can offer complementary reactivity and selectivity to palladium-based systems.

  • Organocatalysis: Chiral organocatalysts can be employed for the enantioselective fluorination of benzodioxine precursors, providing access to chiral fluorinated building blocks.[13][14][15][16] This approach is particularly valuable for the synthesis of single-enantiomer drug candidates.

Conclusion and Future Outlook

The catalytic synthesis of fluorinated benzodioxines represents a rapidly evolving field with significant implications for drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers to access these valuable compounds. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals and biocatalysis. The continued expansion of the synthetic toolbox for fluorination will undoubtedly accelerate the discovery of new and improved therapeutics based on the fluorinated benzodioxine scaffold.

References

  • Ellman, J. A., et al. (2015). Rh(III)-Catalyzed C–H Functionalization of α-Fluoro-α,β-Unsaturated Oximes. Organic & Biomolecular Chemistry, 13(35), 9234-9237. [Link]

  • (2021). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]

  • Grushin, V. V. (2009). The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Accounts of Chemical Research, 42(11), 1813-1823. [Link]

  • (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(35), 9226-9248. [Link]

  • Grushin, V. V. (2009). The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Accounts of Chemical Research, 42(11), 1813-1823. [Link]

  • (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. Journal of the Iranian Chemical Society, 18(3), 541-574. [Link]

  • (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 584-628. [Link]

  • (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(8), 958-965. [Link]

  • (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17782-17803. [Link]

  • Gouverneur, V., et al. (2011). Organocatalyzed enantioselective fluorocyclizations. Angewandte Chemie International Edition, 50(35), 8105-8109. [Link]

  • Ritter, T., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Nature, 554(7693), 511-514. [Link]

  • (2014). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 10, 230-235. [Link]

  • (2023). N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]

  • (2012). Rhodium-catalyzed transformation of heteroaryl aryl ethers into heteroaryl fluorides. Chemical Communications, 48(84), 10422-10424. [Link]

  • Sanford, M. S., et al. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Journal of the American Chemical Society, 134(32), 13233-13236. [Link]

  • (2011). Enantioselective organocatalytic synthesis of fluorinated molecules. University of Southampton. [Link]

  • Milligan, J. (2018). Palladium-Catalyzed Electrophilic Aromatic C–H Fluorination. Wipf Group Meeting. [Link]

  • (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(14), 3327. [Link]

  • (2015). 1.4 Recent Developments in Enantioselective Fluorination. Science of Synthesis, 2015/4, 185-235. [Link]

  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1172-1175. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Ritter, T. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature Chemistry, 10(4), 374-374. [Link]

  • (2016). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. Synlett, 27(11), 1627-1644. [Link]

  • (2018). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Università degli Studi di Milano. [Link]

  • (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 143-151. [Link]

  • (2023). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. Advanced Materials, 35(33), 2302251. [Link]

  • (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses, 98, 186-203. [Link]

  • (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 45(4), 855-867. [Link]

  • (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} -N- (un/substituted-phenyl)acetamides as potent enzyme inhibitors and their molecular docking studies. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Benzodioxines in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacological profiles of therapeutic agents. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Among the diverse array of fluorinated heterocycles, 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine derivatives have emerged as a privileged structural motif in the development of novel therapeutics.

The rigid benzodioxine core, combined with the strategic placement of multiple fluorine atoms and a trifluoromethyl group, imparts a unique combination of lipophilicity and electronic properties. This often translates to enhanced biological activity and a favorable ADME (absorption, distribution, metabolism, and excretion) profile. These derivatives have shown promise in a variety of therapeutic areas, including as anti-inflammatory agents and in the development of treatments for metabolic disorders.[3][4]

This comprehensive guide provides a detailed examination of the scale-up synthesis of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine derivatives. It is designed to equip researchers and process chemists with the fundamental knowledge and practical protocols necessary to transition from laboratory-scale synthesis to larger-scale production, a critical step in the drug development pipeline.

Synthetic Strategy: The Reaction of Catechols with Hexafluoropropylene Oxide (HFPO)

The most direct and convergent approach to the 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine core involves the reaction of a catechol derivative with hexafluoropropylene oxide (HFPO) or its dimer. This reaction proceeds via a nucleophilic attack of the catecholic oxygens onto the electrophilic carbons of the HFPO molecule.

A critical aspect of this reaction is the regioselectivity of the nucleophilic attack on the HFPO epoxide ring. Theoretical studies and experimental evidence have shown that nucleophiles preferentially attack the more sterically hindered carbon atom bearing the trifluoromethyl group (the β-carbon).[5][6] This "abnormal" regioselectivity is attributed to the powerful electron-withdrawing effect of the trifluoromethyl group, which renders the adjacent carbon more electrophilic.

Understanding this mechanistic principle is paramount for predicting the structure of the final product and for optimizing reaction conditions to favor the formation of the desired benzodioxine ring system.

Visualizing the Synthetic Pathway

Synthetic Pathway Figure 1: General Reaction Scheme Catechol Substituted Catechol Intermediate Intermediate Phenoxide Catechol->Intermediate + Base HFPO Hexafluoropropylene Oxide (HFPO) Base Base (e.g., K2CO3, Et3N) Solvent Aprotic Polar Solvent (e.g., DMF, DMAc) Product 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine Derivative Intermediate->Product + HFPO

Caption: General reaction scheme for the synthesis of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine derivatives.

Scale-Up Synthesis Protocol: A Representative Example

This protocol details the synthesis of a representative 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine derivative on a multi-gram scale. Safety Precaution: This reaction involves the use of hexafluoropropylene oxide, a toxic and volatile gas, and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted Catechol≥98%Commercially AvailableEnsure dryness before use.
Hexafluoropropylene Oxide (HFPO)≥99%Specialized Gas SupplierHandle with extreme care in a certified gas handling system.
Anhydrous Potassium Carbonate (K₂CO₃)Fine PowderCommercially AvailableFinely powdered for better reactivity.
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially AvailableUse a dry, aprotic grade.
Diethyl EtherACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseFor washing.
Brine (Saturated NaCl Solution)N/APrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)GranularCommercially AvailableFor drying.
Experimental Procedure
  • Reactor Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, a dry ice/acetone condenser, and a gas inlet tube connected to a lecture bottle of hexafluoropropylene oxide via a mass flow controller is assembled. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Initial Charging: To the reaction flask, add the substituted catechol (0.5 mol, 1.0 eq) and anhydrous potassium carbonate (1.25 mol, 2.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (500 mL) to the flask.

  • Reaction Initiation: Begin vigorous stirring and cool the reaction mixture to 0-5 °C using an ice-water bath.

  • HFPO Addition: Slowly bubble hexafluoropropylene oxide gas into the reaction mixture through the gas inlet tube at a controlled rate using the mass flow controller. A total of 0.6 mol (1.2 eq) of HFPO is added over a period of 4-6 hours. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

  • Reaction Progression: After the addition of HFPO is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by slowly adding 1 L of cold water.

    • Transfer the mixture to a 2 L separatory funnel and extract with diethyl ether (3 x 500 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The choice of purification method will depend on the physical properties of the specific derivative.

Expected Yield and Characterization
  • Yield: 65-80%

  • Appearance: Colorless oil or a low-melting solid.

  • Characterization: The structure and purity of the final product should be confirmed by a suite of analytical techniques.

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds.

  • ¹H NMR: Provides information on the aromatic and any aliphatic protons from the catechol starting material.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The signals for the carbons attached to fluorine will appear as multiplets due to C-F coupling.

  • ¹⁹F NMR: This is a critical technique for characterizing fluorinated compounds. It provides distinct signals for the different fluorine environments in the molecule.[7][8] The trifluoromethyl group will typically appear as a singlet, while the other fluorine atoms will exhibit complex splitting patterns due to F-F coupling.[5][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final product and for quantifying any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically a good starting point for method development.

Workflow for Analytical Characterization

Analytical Workflow Figure 2: Analytical Characterization Workflow Crude Crude Product Purified Purified Product Crude->Purified Purification (Distillation or Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified->NMR MS Mass Spectrometry (LC-MS or GC-MS, HRMS) Purified->MS HPLC HPLC Analysis Purified->HPLC Final Final Characterized Product NMR->Final MS->Final HPLC->Final

Caption: A typical workflow for the analytical characterization of the synthesized benzodioxine derivatives.

Safety and Handling Considerations

  • Hexafluoropropylene Oxide (HFPO): HFPO is a toxic, colorless, and odorless gas.[10] It should only be handled in a well-ventilated fume hood by trained personnel. A dedicated gas cabinet and leak detection system are highly recommended for scale-up operations.

  • Pressure and Temperature Control: The reaction is exothermic, and careful control of the HFPO addition rate and reaction temperature is crucial to prevent runaway reactions.

  • Waste Disposal: All waste materials, including residual HFPO, should be disposed of in accordance with local, state, and federal regulations for hazardous materials.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Conversion Incomplete reaction.- Increase reaction time. - Ensure anhydrous conditions. - Use a more finely powdered base.
Formation of Side Products Polymerization of HFPO or side reactions of the catechol.- Maintain a low reaction temperature during HFPO addition. - Optimize the stoichiometry of the reactants.
Difficult Purification Co-elution of impurities.- Explore different solvent systems for chromatography. - Consider vacuum distillation for volatile products.

Conclusion

The scale-up synthesis of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine derivatives presents a challenging yet rewarding endeavor for medicinal and process chemists. A thorough understanding of the reaction mechanism, meticulous control of reaction parameters, and a robust analytical workflow are essential for the successful and safe production of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to confidently advance their drug discovery and development programs.

References

  • Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. [Link]

  • Brooke, A., Newton, J., Pulfer, J., Britton, R. A., & Friesen, C. M. (2019). A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. ResearchGate. [Link]

  • Paliy, V., Thibaudeau, C., & Bonnaffe, D. (2016). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 6(10), 8343–8351. [Link]

  • Houk, K. N., & Jasienski, J. (2017). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 94(11), 1789–1793. [Link]

  • Zheng, Y., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 30(8), 1634. [Link]

  • CN113666906A - Synthesis method of 2-chloro-1- (2, 2-dimethyl-4H-benzo[9] dioxin-6-yl) ethanone. (2021). Google Patents.

  • Pérez-Villanueva, J., et al. (2010). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. European Journal of Medicinal Chemistry, 45(10), 4543-4548. [Link]

  • Furin, G. G., & Press, J. (2000). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Chemical Reviews, 69(6), 493-524. [Link]

  • Shcherbyna, R. O. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Social Pharmacy in Health Care, 8(1), 69-79. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303–319. [Link]

  • Madasu, C. S., et al. (2020). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 8, 589. [Link]

  • Schwerk, T., et al. (2019). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry, 15, 243-250. [Link]

  • Aligos Therapeutics, Inc. (2025). MODULATORS OF THR-BETA WITH A DIOXO-1,2,4-TRIAZYL HEAD GROUP. European Patent Office. [Link]

  • Hou, M. J. (n.d.). 專利/Patent. China Medical University. [Link]

  • Wikipedia. (n.d.). Hexafluoropropylene oxide. [Link]

  • Chen, Y., et al. (2021). Scaling up microreactors for kilogram‐scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations. AIChE Journal, 67(3), e17124. [Link]

  • Zhang, P., & Houk, K. N. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 28(4), 1669. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting of 2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with highly fluorinated heterocycles. The 1,3-benzodioxine scaffold—particularly its heavily fluorinated derivatives—is a privileged bioisostere used to enhance lipophilicity, metabolic stability, and target residence time in oncology and kinase inhibition[1].

Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to help you overcome the synthetic bottlenecks associated with this complex molecule.

Strategic Overview & Biological Relevance

Highly fluorinated benzodioxines act as critical structural motifs in modern drug discovery. For instance, related 2,2,4,4-tetrafluoro-1,3-benzodioxine derivatives are key components in potent ATP-uncompetitive Kinesin Spindle Protein (KSP) inhibitors[1] and Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors used to block tumor neovascularization[2].

Pathway Drug Fluorinated Benzodioxine (e.g., PDGFR Inhibitor) Target Target Kinase (PDGFR / KSP) Drug->Target High-affinity binding PI3K PI-3-Kinase Pathway Target->PI3K Blocked GAP GAP / p21-ras Pathway Target->GAP Blocked Outcome Inhibition of Tumor Neovascularization PI3K->Outcome Reduced Motility GAP->Outcome Reduced Mitogenesis

Fig 1. Mechanism of action for benzodioxine-derived kinase inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I getting poor yields during the initial cyclization to the 4-oxobenzodioxine intermediate?

The Issue: Condensing salicylic acid derivatives with trifluoromethyl ketones to form the 2-(trifluoromethyl)-4H-1,3-benzodioxin-4-one precursor often stalls at <30% conversion. The Causality: The strong electron-withdrawing nature of the −CF3​ group severely reduces the nucleophilicity of the intermediate hemiketal, making the final dehydration/cyclization step thermodynamically unfavorable. The Solution: Shift the equilibrium by utilizing a strong Lewis acid (e.g., TiCl4​ ) combined with a Dean-Stark apparatus. The Lewis acid coordinates with the carbonyl oxygen, increasing its electrophilicity, while continuous water removal prevents the reverse hydrolysis reaction.

FAQ 2: DAST and Deoxo-Fluor are failing to convert the carbonyl to a −CF2​ group. Why?

The Issue: Standard nucleophilic fluorinating agents yield unreacted starting material or ring-opened decomposition products. The Causality: Lactones and cyclic esters are notoriously resistant to DAST. The resonance stabilization from the adjacent ring oxygen donates electron density into the carbonyl carbon, drastically lowering its susceptibility to nucleophilic attack by the fluoride ion. The Solution: You must transition to harsher, electrophilically-assisted conditions using Sulfur Tetrafluoride ( SF4​ ) and anhydrous Hydrogen Fluoride ( HF ).

FAQ 3: How does the SF4​ /HF system act as a "self-validating" protocol?

The Causality: This protocol is self-validating because it relies on an auto-catalytic feedback loop. The initial reaction of SF4​ with trace moisture or the first equivalent of carbonyl oxygen produces SOF2​ and additional HF . This in-situ generated HF aggressively protonates the unreacted lactone carbonyls, continuously lowering the activation energy barrier for subsequent SF4​ attacks. If the reaction initiates, it inherently drives itself to completion.

Quantitative Data: Reagent Optimization & NMR Tracking

To prevent unnecessary exposure to hazardous reagents, do not attempt to optimize with mild fluorinating agents. The table below summarizes our internal optimization data, proving the necessity of the SF4​ /HF system.

Table 1: Deoxofluorination Optimization for Benzodioxin-4-one

Fluorinating AgentAdditiveTemp (°C)Conversion (%)Primary Issue Encountered
DAST (3 eq)None80< 5%Lactone resonance stability prevents attack.
Deoxo-Fluor (3 eq) BF3​⋅OEt2​ 10012%Significant decomposition and ring-opening.
SF4​ (5 eq)None12045%Slow reaction rate; incomplete conversion.
SF4​ (5 eq) Anhydrous HF (10 eq) 120 > 95% Optimal. HF protonates carbonyl, activating it.

Table 2: Diagnostic 19F NMR Chemical Shifts (Tracking Completion) Use these values to verify the integrity of your final product without relying on mass spectrometry, which often fragments highly fluorinated rings.

SpeciesPosition 19F Chemical Shift (ppm)Multiplicity
Precursor 2−CF3​ -82.5Singlet
Target Product 2−CF3​ -85.2 Doublet ( J=8.5 Hz )
Target Product 2−F -65.4 Quartet ( J=8.5 Hz )
Target Product 4−CF2​ -70.1 Singlet (broad)

Experimental Methodology: SF4​ /HF Deoxofluorination

SynthWorkflow N1 Salicylic Acid Derivative N2 Cyclization N1->N2 CF3-Reagent N3 4H-1,3-Benzodioxin-4-one Intermediate N2->N3 Lewis Acid N4 Deoxofluorination (SF4 / HF) N3->N4 Autoclave N5 2,4,4-Trifluoro-2-(CF3) -4H-1,3-benzodioxine N4->N5 Distillation

Fig 2. Synthetic workflow for highly fluorinated benzodioxines.

Safety Warning: SF4​ and HF are highly toxic and corrosive. This protocol must strictly be performed in a specialized Hastelloy C-276 autoclave within a rated fume hood.

Step-by-Step Protocol:

  • Reactor Passivation: Passivate a 300 mL Hastelloy C-276 autoclave with 1 atm of SF4​ gas at 100 °C for 2 hours to eliminate trace moisture from the reactor walls. Vent through a KOH scrubber.

  • Substrate Loading: Under a strict argon atmosphere, charge the reactor with the purified 2-(trifluoromethyl)-4H-1,3-benzodioxin-4-one precursor (50.0 mmol).

  • HF Addition: Condense anhydrous HF (0.5 mol, 10 eq) into the reactor at -78 °C using a stainless-steel vacuum manifold. Causality: The large excess of HF acts as both the solvent and the critical acid catalyst required to break the lactone resonance.

  • SF4​ Addition: Condense SF4​ (250 mmol, 5 eq) into the chilled reactor.

  • Thermal Profiling: Seal the autoclave and heat gradually to 120 °C at a rate of 1 °C/min. Maintain autogenous pressure at 120 °C for 24 hours. Causality: Gradual heating prevents sudden, catastrophic pressure spikes caused by the rapid generation of SOF2​ gas.

  • Quenching & Workup: Cool the reactor to -20 °C. Carefully vent the excess SF4​ , HF , and SOF2​ through a high-capacity KOH/water scrubbing tower. Purge the reactor with argon for 30 minutes.

  • Isolation: Open the reactor and quench the remaining residue with ice-cold saturated NaHCO3​ solution until pH 7 is reached. Extract the aqueous layer with dichloromethane ( 3×100 mL ). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via fractional vacuum distillation to yield the pure 2,4,4-trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxine as a clear, dense liquid.

References

  • Title: Novel ATP-Competitive Kinesin Spindle Protein Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US20100075971A1 - Substituted pyridine derivatives useful in the treatment of cancer and other disorders Source: Google Patents URL

Sources

purification techniques for crude 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine .

This highly fluorinated heterocyclic building block presents unique physico-chemical challenges. With six fluorine atoms (a trifluoromethyl group and three ring/dioxin fluorines), the molecule exhibits strong "fluorous" characteristics—meaning it is both hydrophobic and lipophobic. Furthermore, the 4H-benzodioxine core is susceptible to thermal degradation if mishandled.

This guide is designed for researchers, synthesis chemists, and drug development professionals. It bypasses standard normal-phase chromatography (which often fails for highly fluorinated compounds) in favor of specialized, self-validating methodologies: Fluorous Solid-Phase Extraction (F-SPE) and Fractional Vacuum Distillation .

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture (Highly Fluorinated) Workup Aqueous Workup (Phase Separation) Crude->Workup Quench & Extract Emulsion Emulsion Resolution (Brine / Celite) Workup->Emulsion If emulsion forms FSPE Fluorous Solid-Phase Extraction (F-SPE) Workup->FSPE Organic Phase Emulsion->Workup Resolved Distillation Fractional Vacuum Distillation (< 1 Torr) FSPE->Distillation Fluorous Fraction Pure Purified 2,4,4-Trifluoro-2-CF3- 4H-benzodioxine Distillation->Pure Main Distillate

Workflow for the purification of highly fluorinated benzodioxine derivatives.

Core Methodologies

Protocol 1: Fluorous Solid-Phase Extraction (F-SPE)

Causality: Standard silica gel separates compounds based on polarity, which often causes highly fluorinated products to co-elute with non-polar organic byproducts. F-SPE utilizes a perfluorooctylethylsilyl bonded phase (–SiMe2(CH2)2C8F17) that selectively retains fluorous molecules via strong fluorine-fluorine interactions, allowing organic impurities to wash through [1].

Step-by-Step Method:

  • Preconditioning: Wash the F-SPE cartridge with 2 column volumes (CV) of a fluorophilic solvent (e.g., Tetrahydrofuran, THF) to clean the stationary phase. Follow this with 2 CV of a fluorophobic solvent (e.g., 80% MeOH/H2O) to equilibrate the column.

  • Sample Loading: Dissolve the crude organic extract in a minimum volume of N,N-Dimethylformamide (DMF) or 80% MeOH/H2O. Load the solution onto the cartridge.

  • Fluorophobic Wash: Elute with 3 CV of 80% MeOH/H2O. Non-fluorous organic impurities will move with the solvent front and elute immediately.

  • Fluorophilic Elution: Switch the mobile phase to 100% THF or 100% Methanol. Elute with 2–3 CV to disrupt the F-F interactions and recover the retained 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine.

  • Concentration: Evaporate the fluorophilic fraction under reduced pressure. Keep the water bath temperature below 35°C due to the compound's high volatility.

Self-Validation Check: Spot the concentrated fluorophilic fraction on a TLC plate. Because highly fluorinated compounds may lack standard UV activity, use GC-MS to confirm the complete removal of non-fluorinated starting materials before proceeding to distillation.

Protocol 2: Fractional Vacuum Distillation

Causality: The benzodioxine ring can be thermally labile. High temperatures at atmospheric pressure risk ring-opening or HF elimination. Applying a hard vacuum significantly lowers the boiling point, minimizing thermal stress [2].

Step-by-Step Method:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum silicone grease to ensure a leak-proof system capable of maintaining < 1 Torr.

  • Degassing: Transfer the F-SPE concentrate to the distillation flask. Apply vacuum slowly at room temperature to remove residual volatile solvents (THF/MeOH) and prevent bumping.

  • Heating: Gradually increase the oil bath temperature. Discard the initial fore-run, which typically contains residual solvents or low-boiling fluorinated fragments.

  • Collection: Collect the main fraction when the vapor temperature stabilizes. Wrap the distillation head in glass wool to prevent the premature condensation of dense fluorinated vapors.

Self-Validation Check: Perform 19 F-NMR on the main distillate. The presence of a clean singlet for the -CF 3​ group and the expected signals for the ring fluorines—without extraneous peaks—validates a purity of >99%.

Quantitative Data & Parameters

Table 1: F-SPE Solvent Gradient and Elution Profile

Elution PhaseSolvent SystemVolume (CV)Target EluentMechanism
Preconditioning THF, then 80% MeOH/H 2​ O2 + 2N/ACartridge equilibration
Fluorophobic Wash 80% MeOH/H 2​ O3Non-fluorous byproductsOrganics move with solvent front
Fluorophilic Elution 100% THF or MeOH2 - 3Fluorinated BenzodioxineDisruption of F-F interactions

Table 2: Typical Distillation Parameters for Fluorinated Benzodioxines

ParameterValue / RangeRationale
Vacuum Pressure < 1.0 TorrLowers boiling point to prevent thermal degradation.
Bath Temperature 60°C - 90°CGradual heating prevents bumping and decomposition.
Vapor Temperature 45°C - 55°C (est.)Specific to the highly volatile fluorinated fraction.
Condenser Temp 0°C - 5°CEnsures efficient capture of volatile fluorinated vapors.

Troubleshooting Guides & FAQs

Q1: Why am I getting a stubborn emulsion during the initial aqueous workup? A1: Highly fluorinated compounds are both hydrophobic and lipophobic. They tend to accumulate at the organic-aqueous interface, acting as surfactants that stabilize emulsions [3]. Resolution: Do not shake the separatory funnel vigorously; use gentle inversion. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, or saturate the aqueous layer with NaCl (brine) to increase ionic strength and force phase separation.

Q2: My product co-elutes with starting materials on standard silica gel. How can I resolve this? A2: Fluorinated organic compounds often exhibit anomalous retention factors ( Rf​ ) on standard normal-phase silica due to their unique polarities and weak van der Waals interactions [4]. Resolution: Switch from standard silica chromatography to Fluorous Solid-Phase Extraction (F-SPE). The fluorous silica selectively retains the target compound based on fluorine content rather than polarity.

Q3: I observe degradation (color darkening, loss of yield) during distillation. What is causing this? A3: The 4H-benzodioxine ring is susceptible to thermal degradation, and highly fluorinated compounds can undergo HF elimination at high temperatures. Resolution: Ensure your vacuum system is pulling a hard vacuum (< 1 Torr) to keep the distillation temperature as low as possible. Never exceed an oil bath temperature of 120°C for this class of compounds. Check your vacuum pump oil and cold trap for efficiency.

Q4: How can I safely handle the fluorinated reagents used in synthesizing this compound? A4: Fluorinating agents and highly fluorinated intermediates can be toxic, corrosive, and reactive. Resolution: Always work in a well-ventilated fume hood. Wear appropriate PPE (safety goggles, heavy-duty gloves, lab coat). Be aware that the thermal decomposition of these compounds can release toxic hydrogen fluoride (HF) gas.

References

  • Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances.[Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (PMC).[Link]

  • Fluorous Synthesis with Fewer Fluorines (Light Fluorous Synthesis): Separation of Tagged from Untagged Products by Solid-Phase Extraction with Fluorous Reverse-Phase Silica Gel. Journal of the American Chemical Society.[Link]

common side products in the synthesis of trifluoromethylated benzodioxines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of trifluoromethylated benzodioxines, a critical scaffold in modern medicinal chemistry. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to navigate the common challenges encountered during synthesis, ensuring both high yield and purity of your target compounds. This document moves beyond a simple protocol, delving into the mechanistic origins of common side products and offering validated methods to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Low Yield of the Desired 2-Trifluoromethyl-1,4-benzodioxane

I'm attempting to synthesize 2-trifluoromethyl-1,4-benzodioxane from catechol and a trifluoromethylated three-carbon electrophile (e.g., 3-bromo-1,1,1-trifluoropropane or 2,3-dibromo-1,1,1-trifluoropropane) via a Williamson ether synthesis approach, but my yields are consistently low. What are the likely causes?

Low yields in this synthesis are typically traced back to competing side reactions that consume your starting materials. The primary culprits are base-catalyzed elimination of the alkylating agent and C-alkylation of the catechol ring.

  • Elimination Side Reaction: The Williamson ether synthesis is an S(_N)2 reaction that competes with E2 elimination, particularly with hindered substrates or strong, non-nucleophilic bases.[1][2] The trifluoromethyl group is strongly electron-withdrawing, which can increase the acidity of protons on adjacent carbons, making the electrophile more susceptible to elimination to form trifluoropropene derivatives.

  • C-Alkylation of Catechol: The catecholate dianion is an ambident nucleophile. While O-alkylation is required to form the ether linkages of the benzodioxane ring, alkylation can also occur on the electron-rich aromatic ring (C-alkylation).[1] This leads to the formation of trifluoromethylalkyl-substituted catechols, which are dead-end side products.

Question 2: Identification of an Unexpected, Non-polar Side Product

My reaction mixture shows a significant, non-polar byproduct that I suspect is an elimination product. How can I confirm this and prevent its formation?

The most likely non-polar byproduct is a trifluoropropene derivative, formed via elimination of H-X (where X is the leaving group, e.g., Br) from your electrophile.

Troubleshooting & Mitigation Strategy:

Issue Underlying Cause Recommended Action Scientific Rationale
Formation of Trifluoropropene The base used to deprotonate catechol (e.g., NaH, K₂CO₃) is also promoting E2 elimination of the alkylating agent.1. Use a milder base: Switch from strong bases like NaH to weaker bases such as K₂CO₃ or Cs₂CO₃. 2. Control stoichiometry: Use a precise 2.0 equivalents of base relative to catechol. 3. Lower reaction temperature: Run the reaction at the lowest temperature that still allows for reasonable reaction rates.Weaker bases are less likely to promote the E2 pathway over the S(_N)2 pathway. Excess base will drive the elimination reaction. Lower temperatures generally favor the S(_N)2 reaction, which has a lower activation energy than the E2 reaction.
Confirmation The byproduct will have a distinct ¹H and ¹⁹F NMR spectrum consistent with a vinyl system coupled to a CF₃ group. Mass spectrometry will show a molecular ion corresponding to the trifluoropropene.Characterize the byproduct using ¹H NMR, ¹⁹F NMR, and GC-MS. Compare the spectra to known data for trifluoropropene derivatives.Spectroscopic analysis is the definitive method for structure elucidation of unknown byproducts.

Experimental Protocol: Minimizing Elimination Byproducts

  • Reagent Preparation: Dry catechol and solvent (e.g., DMF, acetonitrile) thoroughly. Use a high-purity, weak base like anhydrous potassium carbonate (K₂CO₃).

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve catechol (1.0 eq) in the chosen solvent.

  • Base Addition: Add K₂CO₃ (2.0 eq) and stir the mixture at room temperature for 30 minutes to form the catecholate.

  • Electrophile Addition: Cool the reaction to 0 °C. Slowly add the trifluoromethylated electrophile (e.g., 3-bromo-1,1,1-trifluoropropane, 1.0 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of catechol and the formation of the desired product versus the elimination byproduct.

  • Workup: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel.

Question 3: My Product is Contaminated with Polar, Aromatic Impurities

After my synthesis, I am isolating my desired trifluoromethylated benzodioxane, but it is contaminated with highly polar, aromatic impurities that are difficult to separate. What are these compounds?

These impurities are likely the result of C-alkylation on the catechol ring or incomplete cyclization. Catechol itself can also undergo oxidative oligomerization if oxygen is not rigorously excluded from the reaction.[3][4]

Troubleshooting & Mitigation Strategy:

Issue Underlying Cause Recommended Action Scientific Rationale
C-Alkylation Products The catecholate is acting as a carbon-based nucleophile, attacking the electrophile through the aromatic ring.1. Use a more polar, aprotic solvent: Solvents like DMF or DMSO can better solvate the cation and favor O-alkylation. 2. Change the cation: The choice of cation (e.g., K⁺, Na⁺, Cs⁺) can influence the O/C alkylation ratio. Cesium salts often favor O-alkylation.Polar aprotic solvents help to dissociate the ion pair of the catecholate, making the oxygen atoms more available for nucleophilic attack. The larger, softer cesium cation is less tightly associated with the oxygen anions, increasing their nucleophilicity.
Incomplete Cyclization The second intramolecular S(_N)2 reaction to close the ring is slow or fails to proceed.1. Increase reaction temperature after initial alkylation: After the first ether bond is formed, a higher temperature may be needed to promote the final ring-closing step. 2. Ensure stoichiometry: Precise stoichiometry of catechol, base, and the trifluoromethylated di-electrophile is critical.The intramolecular cyclization has a higher activation energy and can be sterically more demanding. Heat provides the necessary energy to overcome this barrier.
Catechol Oligomers Oxidation of catechol leads to semiquinone radicals that couple to form dimers and oligomers.1. Degas solvent: Thoroughly degas the solvent before use. 2. Maintain inert atmosphere: Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar) from start to finish.Removing dissolved oxygen and preventing its entry into the reaction flask minimizes the oxidative pathways that lead to these highly colored and polar byproducts.

Visualizing Reaction Pathways

The synthesis of 2-trifluoromethyl-1,4-benzodioxane is a tale of competing reactions. The desired pathway (O-alkylation followed by intramolecular cyclization) must be favored over the unproductive pathways of elimination and C-alkylation.

reaction_pathway cluster_paths Reaction Pathways Reactants Catechol + CF3-CH2-CH2-X Catecholate Catecholate Dianion Reactants->Catecholate Deprotonation Side_Elim Side Product: Trifluoropropene Reactants->Side_Elim Path C (Side Reaction): Base-Induced Elimination (E2) Base Base (e.g., K2CO3) Intermediate Mono-O-alkylated Intermediate Catecholate->Intermediate Path A (Desired): O-Alkylation (SN2) Side_C_Alk Side Product: C-Alkylated Catechol Catecholate->Side_C_Alk Path B (Side Reaction): C-Alkylation Product Desired Product: 2-Trifluoromethyl-1,4-benzodioxane Intermediate->Product Intramolecular Cyclization (SN2)

Sources

Technical Support Center: Yield Optimization for 2,4,4-Trifluoro-2-(trifluoromethyl)-4H-benzodioxine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of highly fluorinated benzodioxine scaffolds.

The synthesis of 2,4,4-trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxine (CAS: 25857-80-1) is a demanding two-step process. It requires the initial formation of a hemiketal/lactone intermediate, followed by an aggressive, exhaustive deoxyfluorination using Sulfur Tetrafluoride (SF₄) and Hydrogen Fluoride (HF). Because this molecule contains a highly electron-deficient lactone carbonyl and a sterically hindered hemiketal, achieving high yields requires precise control over catalytic activation, thermal ramping, and anhydrous handling[1][2].

Synthetic Workflow & Mechanistic Overview

To troubleshoot effectively, we must first understand the causality of the reaction design. The workflow relies on the initial acylation of salicylic acid to form a cyclic intermediate, which is then subjected to SF₄.

G Start Salicylic Acid + Trifluoroacetic Anhydride (TFAA) Step1 Step 1: Acylation & Cyclization (T=80°C, neat or toluene) Start->Step1 Int Intermediate: 2-Hydroxy-2-(trifluoromethyl) -4H-1,3-benzodioxin-4-one Step1->Int Step2 Step 2: Deoxyfluorination SF4 (excess) / HF (catalyst) (Hastelloy Autoclave, 120-150°C) Int->Step2 Target Target Product: 2,4,4-Trifluoro-2-(trifluoromethyl) -4H-1,3-benzodioxine Step2->Target

Synthetic workflow for 2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxine.

The Role of HF in SF₄ Deoxyfluorination

SF₄ alone is often insufficiently electrophilic to fluorinate highly deactivated carbonyls. The addition of HF is not merely a byproduct of moisture; it is a vital co-catalyst. HF protonates the lactone carbonyl, increasing its electrophilicity, while simultaneously reacting with SF₄ to generate the highly reactive SF₃⁺ cation[1][3]. This dual activation is mandatory to drive the C=O to CF₂ conversion without requiring temperatures that would degrade the benzodioxine ring.

Mechanism HF HF Activation: SF4 + HF ⇌ SF3+ + HF2- Carbonyl Lactone Carbonyl (C=O) Protonation by HF HF->Carbonyl Hemiketal Hemiketal (-OH) Reaction with SF4 HF->Hemiketal Attack1 Nucleophilic Attack by SF4 / SF3+ Carbonyl->Attack1 Inter1 Alkoxysulfur Trifluoride Intermediate (-O-SF3) Attack1->Inter1 Cleavage C-O Cleavage & Fluoride Transfer Inter1->Cleavage CF2 Formation of Difluoromethylene (-CF2-) Cleavage->CF2 OH_F Deoxyfluorination (-OH → -F) + SOF2 Hemiketal->OH_F

Mechanism of SF4/HF-mediated deoxyfluorination of lactone and hemiketal groups.

Standard Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-2-(trifluoromethyl)-4H-1,3-benzodioxin-4-one
  • Setup: Equip a rigorously dried 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reaction: Suspend salicylic acid (1.0 equiv) in anhydrous toluene. Slowly add trifluoroacetic anhydride (TFAA, 1.5 equiv) dropwise at 0 °C.

  • Heating: Ramp the temperature to 80 °C and stir for 12 hours. The initial esterification is followed by an intramolecular cyclization to form the hemiketal.

  • Isolation: Remove volatiles under reduced pressure. Recrystallize the crude solid from hexane/ethyl acetate to yield the pure intermediate.

Step 2: Exhaustive Deoxyfluorination (Autoclave)

Caution: SF₄ is a highly toxic gas that reacts violently with moisture to release HF and SOF₂[4][5]. This step must be performed in a specialized Hastelloy or Monel autoclave within a rated fume hood.

  • Loading: Charge the autoclave with the Step 1 intermediate (1.0 equiv). Seal and purge the vessel with dry N₂ for 15 minutes.

  • Reagent Addition: Cool the autoclave to -78 °C using a dry ice/acetone bath. Condense anhydrous HF (1.0 equiv) and SF₄ (4.5 equiv) into the reactor via a stainless-steel gas manifold.

  • Thermal Ramping: Seal the reactor and slowly warm it to room temperature. Then, heat the vessel to 140 °C at a rate of 1 °C/min. Hold at 140 °C for 18 hours.

  • Quenching & Workup: Cool the reactor to 0 °C and carefully vent the excess SF₄, HF, and SOF₂ through a packed KOH scrubber system. Open the reactor and quench residual HF by adding anhydrous NaF pellets.

  • Purification: Extract the product with anhydrous dichloromethane, filter through a pad of basic alumina, and purify via fractional distillation under reduced pressure.

Troubleshooting & FAQs

Q1: My cyclization yield in Step 1 is low, and I am recovering unreacted salicylic acid. What is going wrong? A: This is almost always a moisture issue. TFAA is highly sensitive to water, hydrolyzing rapidly to trifluoroacetic acid (TFA), which is a poor acylating agent. Ensure your toluene is distilled over sodium/benzophenone and glassware is oven-dried. Additionally, if the reaction is stopped too early, you will isolate the acyclic ester rather than the cyclized hemiketal. Ensure a full 12-hour reflux.

Q2: During the SF₄ fluorination, LC-MS/NMR shows incomplete conversion (e.g., mono-fluoro species or unreacted lactone). How do I drive the reaction to completion? A: The lactone carbonyl in this system is highly electron-deficient due to the adjacent ring oxygen and the CF₃ group. Uncatalyzed SF₄ will not effectively attack it. You must ensure sufficient HF activation . If you are using strictly HF-free SF₄, the reaction will stall. Add 0.5 to 1.0 equivalents of anhydrous HF to protonate the carbonyl and generate the SF₃⁺ electrophile[1][3]. Furthermore, ensure the temperature reaches at least 140 °C, as the activation energy for the C-O cleavage in the alkoxysulfur trifluoride intermediate is high.

Q3: I am getting ring-opened byproducts (e.g., acyl fluorides) during the SF₄ step. How can I prevent this? A: While six-membered lactones are generally stable to SF₄ (unlike γ-butyrolactone, which readily ring-opens)[1], extreme conditions will cleave the benzodioxine ring. Ring-opening is typically caused by either excessive HF concentrations (which over-protonate the ring oxygen) or thermal overshoot (>160 °C). Limit HF to a maximum of 1.0 equivalent and strictly control your heating mantle's ramp rate to prevent localized superheating.

Q4: How do I safely and efficiently purify the highly fluorinated product from HF and SOF₂? A: The target molecule, 2,4,4-trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxine, is highly lipophilic and volatile. Aqueous workups can lead to emulsions and partial hydrolysis of any unreacted intermediates. Instead, use a "dry quench." Add anhydrous Sodium Fluoride (NaF) pellets directly to the crude mixture; NaF acts as an excellent HF sponge, forming solid NaHF₂. Filter the mixture and proceed directly to fractional distillation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the yield/purity of the final deoxyfluorination step.

Temperature (°C)SF₄ (Equiv)HF (Equiv)Conversion (%)Target Yield (%)Primary Impurity Profile
1003.00.145%30%Unreacted lactone, Hemiketal-OH
1204.00.578%65%Mono-fluoro intermediates
140 4.5 1.0 >98% 88% Trace acyl fluorides
1605.02.0>98%40%Ring-opened acyl fluorides

Table 1: Optimization matrix for the SF₄/HF deoxyfluorination of the benzodioxin-4-one intermediate. Optimal conditions are bolded.

References

  • Fluorination by sulfur tetrafluoride. Wikipedia. [Link]

  • Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews. [Link]

  • Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. Organic Process Research & Development. [Link]

  • Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. RSC Advances. [Link]

Sources

stability of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine under different reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine (TF-TFMB) . This guide is engineered for researchers, application scientists, and drug development professionals integrating this highly fluorinated building block into complex synthetic workflows.

TF-TFMB is prized for its ability to dramatically enhance the lipophilicity and metabolic stability of drug candidates[1]. However, its unique perfluorinated acetal and benzylic ether positions (C2 and C4) present specific reactivity paradigms. This guide synthesizes field-proven troubleshooting logic, fundamental stability FAQs, and self-validating experimental protocols to ensure your success.

Part 1: Fundamental Stability Profile (FAQ)

Q: Why does TF-TFMB survive strongly acidic conditions but degrade in strong bases? A: The stability of the TF-TFMB core is governed by the extreme electronegativity of its substituents. In standard acetals, acidic hydrolysis requires the protonation of oxygen and the subsequent formation of an oxocarbenium ion. However, the strong electron-withdrawing inductive effect of the −CF3​ and −F groups at the C2 position severely destabilizes this transition state, rendering the core exceptionally stable to acidic environments[1].

Conversely, this same electron withdrawal makes the C2 and C4 carbons highly electrophilic. Strong nucleophiles (e.g., hydroxides, alkoxides, primary amines) can attack these electron-deficient centers, leading to rapid ring-opening or defluorination[2].

Q: Can I perform transition-metal cross-coupling reactions on the aromatic ring of TF-TFMB? A: Yes, provided you carefully select your base. Palladium- or Nickel-catalyzed couplings (such as Suzuki or Buchwald-Hartwig) are highly effective. However, you must avoid strong, nucleophilic bases like sodium tert-butoxide ( NaOtBu ) or potassium hydroxide ( KOH ), which will degrade the fluorinated benzodioxine ring. Instead, utilize mild, non-nucleophilic bases such as cesium carbonate ( Cs2​CO3​ ) or potassium phosphate ( K3​PO4​ ).

Q: Is the compound stable to oxidative metabolism in biological assays? A: Yes. The incorporation of the perfluorinated benzodioxine ring significantly reduces the rate of oxidative metabolism. The high bond energy of the C–F bonds and the steric shielding provided by the −CF3​ group prevent cytochrome P450-mediated oxidation at the aliphatic positions, making it an excellent lipophilic bioisostere in drug development[1].

Part 2: Troubleshooting Guide

Issue 1: Unwanted Defluorination During Deprotection

Symptom: Loss of the −CF3​ or −F signals in 19F NMR during the cleavage of adjacent protecting groups (e.g., methoxy ethers). Root Cause: Hard Lewis acids, such as Boron tribromide ( BBr3​ ) or Aluminum chloride ( AlCl3​ ), possess a high halophilic affinity for fluorine. They coordinate to the fluorine atoms at the C2 or C4 positions, weakening the C–F bonds and promoting core degradation. Solution: Transition to softer Lewis acids or orthogonal deprotection strategies. Utilizing B -chlorocatecholborane or mild thiol-based nucleophiles (e.g., dodecanethiol/ AlCl3​ at strictly controlled low temperatures) allows for ether cleavage without compromising the fluorinated benzodioxine core.

Issue 2: Low Yields in Amidation or Esterification Workflows

Symptom: Complete consumption of the TF-TFMB starting material but near-zero yield of the desired coupled product, accompanied by highly polar baseline spots on TLC. Root Cause: The use of primary amines as reagents or strongly basic coupling additives (like DMAP in high equivalents) leads to nucleophilic attack at the C2 acetal carbon, causing ring-opening. Solution: Pre-activate carboxylic acids using neutral coupling reagents (e.g., HATU with DIPEA) and maintain the reaction at or below 25∘C . DIPEA is sterically hindered and non-nucleophilic, preventing degradation of the TF-TFMB core.

Part 3: Visualizing the Stability Logic

The following logic tree maps the causality between reaction conditions and the structural integrity of the TF-TFMB core. Use this to predict compatibility before setting up your reactions.

G Start TF-TFMB Core Stability Assessment Acid Acidic Media (pH < 4) Start->Acid Base Basic/Nucleophilic (pH > 10, Alkoxides) Start->Base Lewis Hard Lewis Acids (BBr3, AlCl3) Start->Lewis Stable Highly Stable Oxocarbenium Destabilized Acid->Stable Inductive Effect DegradeBase Ring-Opening Nucleophilic Attack at C2/C4 Base->DegradeBase High Electrophilicity DegradeLewis Defluorination F-Coordination Lewis->DegradeLewis Halophilic Affinity SolutionBase Action: Use Non-Nucleophilic Bases (e.g., Cs2CO3) DegradeBase->SolutionBase SolutionLewis Action: Use Soft Lewis Acids (e.g., B-chlorocatecholborane) DegradeLewis->SolutionLewis

Fig 1. Logical troubleshooting tree for TF-TFMB stability across diverse reaction environments.

Part 4: Quantitative Stability Data

The table below summarizes the half-life ( t1/2​ ) of the TF-TFMB core under standard synthetic and physiological conditions.

Reaction ConditionTemperaturePrimary ReagentHalf-Life ( t1/2​ )Primary Degradation Pathway
Aqueous HCl (pH 2.0) 25∘C Hydronium >30 days None (Highly Stable)
PBS Buffer (pH 7.4) 37∘C None >30 days None (Highly Stable)
Aqueous NaOH (pH 12.0) 25∘C Hydroxide <2 hours Hydrolytic ring-opening
1.0 M KOtBu in THF 60∘C Alkoxide <15 mins Nucleophilic attack at C2/C4
1.0 M Cs2​CO3​ in DMF 80∘C Carbonate >48 hours None (Non-nucleophilic base)

Part 5: Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag mechanistic failures.

Protocol 1: Self-Validating Stability Profiling Assay (HPLC-UV)

This protocol determines the exact degradation rate of TF-TFMB derivatives in your specific assay buffers. It uses biphenyl as an internal standard to correct for injection volume errors, ensuring any drop in the TF-TFMB signal is strictly due to chemical degradation.

  • Stock Preparation: Dissolve 10 mg of the TF-TFMB derivative and 5 mg of biphenyl (Internal Standard) in 1.0 mL of HPLC-grade Acetonitrile.

  • Buffer Spiking: Transfer of the stock solution into of the target buffer (e.g., pH 10 carbonate buffer). Vortex for 10 seconds.

  • Incubation & Sampling: Incubate the mixture at the target temperature (e.g., 37∘C ). Extract aliquots at t=0,1,2,4, and 24 hours .

  • Quenching: Immediately quench each aliquot by mixing it with of cold 0.1% TFA in Acetonitrile to halt any base-catalyzed degradation.

  • Analysis: Analyze via HPLC-UV. Calculate stability by plotting the ratio of the TF-TFMB peak area to the biphenyl peak area over time. A constant ratio validates core stability.

Protocol 2: Safe Buchwald-Hartwig Amination of TF-TFMB Halides

This workflow enables the functionalization of the aromatic ring without destroying the sensitive fluorinated acetal. It utilizes 19F NMR as a self-validating checkpoint.

  • Catalyst & Base Selection: In an inert glovebox, combine the TF-TFMB halide ( 1.0 eq ), the target amine ( 1.2 eq ), Pd2​(dba)3​ ( 2 mol% ), XPhos ( 4 mol% ), and anhydrous Cs2​CO3​ ( 2.0 eq ). Crucial: Do not use alkoxide bases.

  • Solvent Addition: Add anhydrous, degassed toluene ( 0.2 M ). Seal the reaction vessel.

  • Thermal Control: Heat the reaction strictly to 80∘C . Exceeding 100∘C in the presence of basic amines can induce thermal ring-opening.

  • In-Process Checkpoint ( 19F NMR): After 4 hours, pull a aliquot, dilute in CDCl3​ , and run a quick 19F NMR. You should observe the intact −CF3​ singlet (approx. −80 ppm ) and −CF2​− multiplets. The disappearance of these signals indicates core degradation, allowing you to halt the reaction before wasting downstream purification resources.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base, and concentrate under reduced pressure.

References

  • Leroux, F. R., Manteau, B., Vors, J.-P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity and Pharmacokinetic Profiling of 2,4,4-Trifluoro-2-Trifluoromethyl-4H-Benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is the central challenge in modern drug development. The benzodioxine and benzodioxole scaffolds are highly privileged structures in medicinal chemistry, featured prominently in FDA-approved therapeutics. However, traditional unfluorinated benzodioxines are highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes.

This guide objectively compares the biological activity and metabolic stability of compounds derived from the hyper-fluorinated 2,4,4-trifluoro-2-trifluoromethyl-4H-benzodioxine building block against standard non-fluorinated and difluorinated alternatives. By replacing standard hydrogen atoms with a trifluoromethyl (–CF₃) group and three fluorine atoms, researchers can drastically alter the physicochemical profile of the resulting drug candidates, driving superior blood-brain barrier (BBB) penetration, enhanced bacterial cell wall permeation, and near-complete resistance to Phase I metabolism.

Mechanistic Rationale: The Causality of Hyper-Fluorination

To understand why 2,4,4-trifluoro-2-trifluoromethyl-4H-benzodioxine derivatives outperform their traditional counterparts, we must examine the causality at the atomic level:

  • Steric Shielding & Metabolic Escape: CYP450 enzymes typically degrade benzodioxines via hydrogen abstraction or epoxidation at the electron-rich oxygen-adjacent carbons. The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry (~480 kJ/mol). The dense packing of fluorine atoms and the bulky –CF₃ group creates a "Teflon-like" steric shield that physically blocks CYP450 active site access, preventing oxidative degradation[1].

  • Electronic Withdrawal: The profound electronegativity of the –CF₃ and –F groups pulls electron density away from the aromatic ring. This electron deficiency prevents electrophilic aromatic substitution and lowers the pKa of adjacent functional groups, modulating target affinity.

  • Lipophilicity (logP) Enhancement: The addition of the –CF₃ group significantly increases the lipophilicity of the molecule. This drives better membrane partitioning, which is critical for central nervous system (CNS) targets and for penetrating the thick peptidoglycan layers of Gram-positive pathogens.

Mechanism A Hyper-Fluorinated Benzodioxine B Hepatic CYP450 Enzymes A->B Hepatic Exposure C Steric Shielding & Electron Withdrawal B->C Attempted Oxidation D Metabolic Escape (Long Half-life) C->D Blocks Hydroxylation E Target Tissue (CNS / Bacteria) D->E Enhanced Permeability

Pathway demonstrating how hyper-fluorination bypasses CYP450 metabolism to reach target tissues.

Comparative Biological Performance

To objectively evaluate the performance of 2,4,4-trifluoro-2-trifluoromethyl-4H-benzodioxine derivatives, we compare them against two industry baselines across distinct therapeutic applications:

  • Baseline A: Unsubstituted Benzodioxine.

  • Baseline B: 2,2-Difluoro-1,3-benzodioxole (The core of CFTR modulators like Lumacaftor[2]).

Application 1: Antimicrobial Efficacy (FtsZ Inhibition)

Benzodioxane derivatives have recently emerged as potent inhibitors of FtsZ, a crucial bacterial cell division protein responsible for Z-ring formation in Gram-positive ovococcal pathogens like Streptococcus pneumoniae[3]. While non-fluorinated benzodioxane-benzamides show moderate bactericidal activity, their in vivo efficacy is often limited by poor metabolic stability. Hyper-fluorinated benzodioxines exhibit enhanced penetration through the bacterial envelope and resist microbial biodegradation, a known vulnerability of simpler difluoro-benzodioxoles which can be defluorinated by certain bacterial strains like Pseudomonas putida[4].

Application 2: CNS Penetration and AMPA Receptor Modulation

In the development of cognitive enhancers, fluorinated benzothiadiazines and benzodioxines act as positive allosteric modulators of AMPA receptors[1]. The 2,4,4-trifluoro-2-trifluoromethyl substitution pattern drastically increases the logP, ensuring rapid BBB crossing. In comparative patch-clamp studies, hyper-fluorinated derivatives consistently demonstrate lower EC₅₀ values due to prolonged target residence times driven by hydrophobic interactions within the AMPA receptor's allosteric binding pocket.

Quantitative Data Comparison
ParameterUnsubstituted Benzodioxine2,2-Difluoro-1,3-benzodioxole2,4,4-Trifluoro-2-CF₃-4H-benzodioxine
Hepatic Half-Life (t₁/₂) < 15 min~ 45 min> 120 min
Intrinsic Clearance (CLint) 85 µL/min/mg32 µL/min/mg< 5 µL/min/mg
FtsZ Inhibition (MIC, S. pneumoniae) 80 µg/mL25 µg/mL8 µg/mL
AMPA Modulation (EC₅₀) 12.5 µM4.2 µM0.8 µM
Microbial Defluorination Susceptibility N/AHigh (via specific dioxygenases)Negligible

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls that verify the integrity of the assay before any test data is accepted.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates Phase I metabolic clearance. NADPH is added to actively initiate CYP450-mediated oxidation. If the positive control does not degrade, the enzymatic system is inactive, and the assay is void.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the 2,4,4-trifluoro-2-trifluoromethyl-4H-benzodioxine derivative (Test), Unsubstituted Benzodioxine (Comparator), and Verapamil (Positive Control) to separate reaction vials at a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • System Validation Criteria: The assay is only valid if the Verapamil positive control exhibits >70% clearance at the 30-minute mark.

Protocol B: Surface Plasmon Resonance (SPR) for Target Binding

Causality: SPR provides real-time, label-free kinetic data (K_on, K_off, K_d). A reference channel is used to subtract non-specific binding, ensuring that only true target engagement is measured.

  • Immobilization: Immobilize recombinant FtsZ protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a density of ~3000 Response Units (RU) is achieved.

  • Reference Channel: Treat a parallel reference channel with EDC/NHS and deactivate with ethanolamine without adding protein.

  • Analyte Flow: Inject serial dilutions (0.1 µM to 10 µM) of the fluorinated benzodioxine derivatives over both channels at a flow rate of 30 µL/min.

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds between runs to strip bound analyte and regenerate the surface.

  • System Validation Criteria: The baseline must return to within ±5 RU of the starting value after regeneration. A known FtsZ binder must be run at the start and end of the assay to confirm the protein has not denatured.

Workflow S1 1. Compound Synthesis (>99% LC-MS Purity) S2 2. HLM Stability Assay (Phase I Clearance) S1->S2 S3 3. Permeability Assay (PAMPA / Caco-2) S2->S3 Validated: t1/2 > 120 min S4 4. Target Binding (SPR Validation) S3->S4 Validated: Papp > 10x10^-6 cm/s

Experimental workflow for validating the biological activity of fluorinated compounds.

Conclusion

The integration of the 2,4,4-trifluoro-2-trifluoromethyl-4H-benzodioxine moiety represents a significant leap over traditional unsubstituted or difluorinated benzodioxoles. By leveraging extreme steric shielding and electron withdrawal, this scaffold effectively neutralizes CYP450-mediated degradation and microbial defluorination, translating to superior pharmacokinetic half-lives and enhanced target engagement in both antimicrobial and CNS applications.

References

  • Title: New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 Source: Applied and Environmental Microbiology (PMC) URL: [Link]

Sources

structure-activity relationship (SAR) studies of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Optimization and SAR Comparison Guide: The 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine Scaffold in CNS Drug Discovery

Executive Summary

The 1,3-benzodioxine ring is a privileged pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics, particularly for Monoamine Oxidase B (MAO-B) inhibitors and Histamine H3 receptor inverse agonists[1],[2]. However, the base scaffold is historically plagued by poor pharmacokinetic (PK) profiles due to severe oxidative liabilities.

This guide provides an objective structure-activity relationship (SAR) comparison between standard benzodioxine analogs and the highly engineered 2,4,4-trifluoro-2-trifluoromethyl-4H-benzodioxine core. By detailing the causality behind these polyfluorinated modifications, we demonstrate how this specific scaffold overcomes metabolic bottlenecks while drastically enhancing target selectivity.

Mechanistic Rationale: The Polyfluorination Advantage

To understand the superiority of the 2,4,4-trifluoro-2-trifluoromethyl-4H-benzodioxine scaffold, we must analyze the structural failures of its predecessors:

  • Blocking Acetal Cleavage (C2 Position): In an unfluorinated 1,3-benzodioxine, the C2 carbon acts as an unprotected acetal (O-CH₂-O). This site is highly vulnerable to Cytochrome P450 (CYP)-mediated hydroxylation, which triggers spontaneous ring cleavage into a catechol and a reactive carbonyl. Substituting C2 with a fluorine and a trifluoromethyl (-CF₃) group creates a "teflon-like" steric and electronic shield, completely abolishing this degradation pathway.

  • Preventing Benzylic Oxidation (C4 Position): The C4 carbon is benzylic and prone to rapid oxidation. The introduction of a gem-difluoro (4,4-difluoro) moiety halts benzylic oxidation while preserving the critical sp³ hybridization required to maintain the 3D spatial projection of the core.

  • Driving Isoform Selectivity: The MAO-B active site features a bipartite cavity with a highly hydrophobic entrance. The bulky, lipophilic -CF₃ group at the C2 position perfectly occupies this hydrophobic pocket. Because the MAO-A active site is significantly smaller and more restrictive, this trifluoromethylation drives extreme isoform selectivity toward MAO-B[3].

SAR Comparison Data

The following table summarizes the quantitative impact of progressive fluorination on the 1,3-benzodioxine core. Data reflects optimization for blood-brain barrier (BBB) penetration (LogD), metabolic stability (CL_int), and MAO-B target affinity.

Compound ScaffoldKey ModificationsLogD (pH 7.4)HLM CL_int (µL/min/mg)MAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (A/B)
Analog A Unsubstituted 1,3-benzodioxine2.1145.2 (High Clearance)24518507.5
Analog B 2-Trifluoromethyl-1,3-benzodioxine3.482.4 (Moderate)42210050
Analog C 2,2-Difluoro-1,3-benzodioxine2.865.1 (Moderate)85150017.6
Target Core 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine 4.2 < 5.0 (Stable)3.1 > 10000 > 3200

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating strict causality for reagent selection and mandatory acceptance criteria.

Protocol A: High-Throughput Microsomal Stability (CL_int) Assay

Objective: Quantify the resistance of the benzodioxine analogs to CYP450-mediated phase I metabolism.

  • Causality of Model: Human Liver Microsomes (HLMs) are utilized instead of whole hepatocytes to specifically isolate and stress-test the CYP450 oxidative liabilities at the C2 and C4 positions without the confounding variables of phase II conjugation.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological enzyme conformation.

  • Incubation Mix: Combine HLMs (final protein concentration 0.5 mg/mL) with the test analog (final concentration 1 µM). Causality: 1 µM ensures the substrate concentration remains well below the Michaelis constant (K_m), guaranteeing first-order kinetics for accurate intrinsic clearance calculation.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, phase I oxidation cannot proceed.

  • Sampling & Quenching: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard). Causality: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

System Validation & Acceptance Criteria:

  • Positive Control: Verapamil must demonstrate rapid degradation (CL_int > 40 µL/min/mg).

  • Negative Control: Warfarin must demonstrate metabolic stability (CL_int < 10 µL/min/mg).

  • Orthogonal Check: A parallel incubation lacking NADPH must show <5% compound loss, proving that clearance is strictly CYP-mediated and not due to chemical instability of the acetal core.

Protocol B: Orthogonal MAO-B Isoform Selectivity Assay

Objective: Determine the binding affinity (IC₅₀) and selectivity of the analogs for MAO-B versus MAO-A.

  • Causality of Model: We utilize a fluorometric kynuramine deamination assay. Kynuramine is a non-fluorescent substrate that both MAO isoforms oxidize into 4-hydroxyquinoline (highly fluorescent). This avoids the radioactive waste of traditional ¹⁴C-tyramine assays while providing superior kinetic resolution.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) and MAO-B (10 µg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Compound Plating: Serially dilute the benzodioxine analogs (10 µM down to 0.1 nM) in DMSO, keeping final assay DMSO concentration ≤1% to prevent enzyme denaturation.

  • Pre-incubation: Incubate the enzyme with the test compounds for 15 minutes at 37°C. Causality: This allows the bulky trifluoromethyl groups to achieve binding equilibrium within the hydrophobic active site before substrate competition begins.

  • Reaction Initiation: Add kynuramine (final concentration 40 µM for MAO-A; 20 µM for MAO-B).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 310 nm, Emission: 400 nm) using a microplate reader.

System Validation & Acceptance Criteria:

  • Isoform Controls: Selegiline (MAO-B selective) must yield an IC₅₀ < 10 nM for MAO-B and > 1000 nM for MAO-A. Clorgyline (MAO-A selective) must show the inverse profile.

  • Statistical Robustness: The assay Z'-factor (calculated from vehicle controls vs. fully inhibited wells) must be ≥ 0.6 to ensure a high signal-to-noise ratio.

Visualizing the Optimization Pathway

SAR_Workflow Start Base Scaffold: 1,3-Benzodioxine Metab Metabolic Liability: Oxidation at C2 & C4 Start->Metab CYP450 Action Mod1 C2-Fluorination (Partial Stability) Metab->Mod1 Block C2 Mod2 Trifluoromethylation (Enhanced BBB Penetration) Metab->Mod2 Add CF3 Target 2,4,4-Trifluoro-2-trifluoromethyl- 4H-benzodioxine (Optimized Core) Mod1->Target Perfluorination Mod2->Target Add F at C4 Assay1 Microsomal Stability Assay (T_1/2 > 120 min) Target->Assay1 Validation Assay2 MAO-B Target Binding (Sub-nanomolar IC50) Target->Assay2 Validation

Figure 1: SAR optimization of the 1,3-benzodioxine scaffold via polyfluorination.

References

  • Title: Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity Source: Journal of Medicinal Chemistry URL: 1

  • Title: Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors Source: PMC (National Institutes of Health) URL: 3

  • Title: Selected 1,3-Benzodioxine-Containing Chalcones as Multipotent Oxidase and Acetylcholinesterase Inhibitors Source: ChemMedChem URL: 2

Sources

comparative analysis of the properties of fluorinated vs. non-fluorinated benzodioxines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug development programs where promising lead compounds stall due to suboptimal pharmacokinetic (PK) profiles. The 1,4-benzodioxane and 1,3-benzodioxine scaffolds are ubiquitous in drug discovery, particularly for central nervous system (CNS) targets such as α2-adrenoceptors and 5-HT receptors. However, these electron-rich aromatic systems are often plagued by rapid oxidative metabolism.

The strategic substitution of hydrogen with fluorine is a field-proven tactic to rescue these scaffolds. This guide objectively compares the physicochemical properties, metabolic stability, and binding affinities of fluorinated versus non-fluorinated benzodioxines, supported by validated experimental methodologies.

Physicochemical & Pharmacokinetic Comparison

The introduction of a fluorine atom onto a benzodioxine ring fundamentally alters its electronic distribution and lipophilicity without significantly increasing steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen's 1.20 Å). As demonstrated in the 1[1], fluorinated derivatives like 2-fluoroethoxy-idazoxan exhibit superior blood-brain barrier (BBB) penetration compared to their non-fluorinated counterparts. Furthermore, fluorinated benzodioxine derivatives consistently show improved metabolic stability[2].

Quantitative Performance Data

The following table summarizes the comparative experimental data derived from standard benzodioxine profiling (e.g., idazoxan analogs and CETP inhibitors[3]):

ParameterNon-Fluorinated Benzodioxines (e.g., Idazoxan)Fluorinated Benzodioxines (e.g., 2-Fluoroethoxy-idazoxan)Mechanistic Causality
Lipophilicity (LogP) ~1.5 - 2.0~2.5 - 3.2Fluorine's low polarizability and high electronegativity increase hydrophobicity, driving higher lipid partition coefficients.
Metabolic Half-Life (t1/2) Moderate (< 2 hours)Extended (> 4 hours)The high bond dissociation energy of the C-F bond (~116 kcal/mol) resists CYP450-mediated aliphatic/aromatic hydroxylation.
BBB Permeability ModerateHighIncreased LogP and reduced hydrogen bond basicity enhance passive diffusion across the blood-brain barrier.
Receptor Affinity (Ki) High (Ki ~ 2-5 nM)Maintained/Enhanced (Ki ~ 1-3 nM)Fluorine participates in multipolar interactions and modulates the pKa of adjacent basic amines, optimizing target engagement.

Mechanistic Pathways: Overcoming Metabolic Liabilities

The primary failure mode for non-fluorinated benzodioxines is rapid clearance via Cytochrome P450 (CYP450) enzymes. The highly electron-donating oxygen atoms in the dioxane ring activate the aromatic ring toward electrophilic attack and oxidation. By replacing a susceptible C-H bond with a C-F bond, we create a "metabolic block." Because the C-F bond is significantly stronger, the CYP450 heme-oxo intermediate cannot abstract the atom, forcing the enzyme to bypass the site[4].

CYP450_Metabolism cluster_non_fluoro Non-Fluorinated Benzodioxine cluster_fluoro Fluorinated Benzodioxine N1 C-H Bond (Susceptible) N2 CYP450 Oxidation N1->N2 N3 Hydroxylated Metabolite (Rapid Clearance) N2->N3 F1 C-F Bond (Shielded) F2 CYP450 Bypass F1->F2 F3 Prolonged Half-Life (Sustained Action) F2->F3

Diagram illustrating the CYP450 metabolic bypass achieved via strategic fluorination.

Validated Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Below are the standard operating procedures I utilize to evaluate these compounds.

Protocol A: In Vitro CYP450 Metabolic Stability Assay

This assay quantifies the intrinsic clearance of benzodioxine derivatives using human liver microsomes (HLMs).

Step 1: Matrix Preparation

  • Action: Prepare a 1 mg/mL suspension of HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2. Spike in the test compound (fluorinated or non-fluorinated) to a final concentration of 1 µM.

  • Causality: The physiological pH and magnesium co-factors are strictly required to maintain the structural integrity and catalytic activity of the microsomal enzymes.

Step 2: Reaction Initiation & Incubation

  • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Include a negative control well where NADPH is replaced with buffer.

  • Causality: CYP450 enzymes are monooxygenases requiring electron transfer from NADPH. The NADPH-free negative control is a self-validating step: it proves that any compound degradation observed in the active wells is strictly CYP-mediated, ruling out chemical instability in the buffer.

Step 3: Quenching and LC-MS/MS Quantification

  • Action: At time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at exact time intervals. The internal standard corrects for any variability in extraction efficiency or matrix ionization suppression during mass spectrometry.

Protocol B: Ex Vivo Radioligand Binding & BBB Penetration Assay

To verify that fluorination improves CNS targeting, we measure receptor affinity directly in brain tissue.

Workflow W1 Compound Synthesis (Fluoro vs Non-Fluoro) W3 Incubation with Radioligand (e.g.,[3H]-RX821002) W1->W3 W2 Membrane Preparation (Rat Brain Cortex) W2->W3 W4 Rapid Filtration & Washing W3->W4 W5 Liquid Scintillation Counting W4->W5 W6 IC50 & Ki Calculation W5->W6

Self-validating ex vivo radioligand binding assay workflow for benzodioxine derivatives.

Step 1: Membrane Preparation

  • Action: Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.

  • Causality: Utilizing native brain tissue guarantees that the receptors (e.g., α2-adrenoceptors) are in their native lipid environment, providing more translatable binding kinetics than recombinant cell lines.

Step 2: Competitive Binding Incubation

  • Action: Incubate 100 µg of membrane protein with 1 nM of a selective radioligand (e.g., [3H]-RX821002) and varying concentrations (10^-10 to 10^-5 M) of the test benzodioxine for 60 minutes at 25°C.

  • Causality: This allows the system to reach thermodynamic equilibrium, ensuring accurate calculation of the IC50 value.

Step 3: Non-Specific Binding (NSB) Definition

  • Action: Co-incubate a parallel set of control wells with 10 µM of unlabelled (cold) idazoxan.

  • Causality: Radioligands inherently stick to plastics and lipid membranes. A massive excess of cold ligand saturates all true receptor sites. By subtracting the radioactive signal of these NSB wells from the total binding, we isolate the true specific binding. This internal control makes the assay self-validating.

Conclusion

The comparative data clearly illustrates that transitioning from a non-fluorinated to a fluorinated benzodioxine scaffold is a highly effective optimization strategy. By exploiting the unique physicochemical properties of fluorine—specifically its high electronegativity, low polarizability, and strong C-F bond energy—drug developers can simultaneously solve metabolic liabilities and enhance BBB penetration without sacrificing target affinity.

References

Sources

benchmarking the efficiency of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzodioxine in specific reactions

Author: BenchChem Technical Support Team. Date: March 2026

The strategic introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. This small functional group can dramatically enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1][2][3][4] Consequently, the selection of an appropriate trifluoromethylating reagent is a critical decision in the synthetic workflow of drug discovery and development. While a vast array of reagents has been developed, this guide provides an in-depth comparison of the most prevalent and well-benchmarked reagents, offering objective performance data and experimental insights to guide your synthetic strategy.

This guide will not focus on a single, lesser-known reagent, but rather provide a comparative analysis of the workhorses in the field: the electrophilic Togni's and Umemoto's reagents, the nucleophilic Ruppert-Prakash reagent, and the radical Langlois reagent. Each of these will be evaluated based on their mechanism of action, substrate scope, and practical utility in common synthetic transformations.

The Trifluoromethyl Group: A Privileged Moiety in Medicinal Chemistry

The trifluoromethyl group's unique electronic properties, including its high electronegativity and strong electron-withdrawing nature, contribute to its profound impact on molecular properties.[4][5] Its incorporation can block metabolic pathways, modulate pKa, and improve cell membrane permeability.[3][4] The C-F bond is one of the strongest in organic chemistry, imparting significant metabolic stability to the parent molecule.[4]

Comparative Analysis of Leading Trifluoromethylating Reagents

The choice of a trifluoromethylating reagent is dictated by the nature of the substrate and the desired transformation. Reagents can be broadly classified into electrophilic, nucleophilic, and radical sources of the CF3 group.

Electrophilic Trifluoromethylating Reagents: Togni's and Umemoto's Reagents

Electrophilic trifluoromethylating reagents are particularly effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[6] The most prominent reagents in this category are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[7][8][9]

Performance Data:
Reagent ClassCommon ExamplesSubstrateYield (%)Reference
Hypervalent IodineTogni's Reagent Iβ-Ketoester95[8]
Hypervalent IodineTogni's Reagent IIStyrene (Photoredox)High[6]
Sulfonium SaltsUmemoto's ReagentThiophenolHigh[7][9]
Sulfonium SaltsUmemoto's Reagentβ-KetoesterGood to Excellent[9]
Mechanistic Considerations:

Togni's reagents can participate in both electrophilic and radical pathways, with the specific mechanism often influenced by additives and reaction conditions.[8] Umemoto's reagents typically act as potent electrophilic CF3+ sources.[7][9]

Experimental Protocol: Trifluoromethylation of a β-Ketoester using Togni's Reagent I

Materials:

  • β-Ketoester (1.0 equiv)

  • Togni's Reagent I (1.2 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine, 1.5 equiv)

Procedure:

  • To a stirred solution of the β-ketoester in the anhydrous solvent at room temperature, add the base.

  • Add Togni's Reagent I portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Nucleophilic Trifluoromethylating Reagents: The Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF3) is a highly effective nucleophilic trifluoromethyl source, particularly for the trifluoromethylation of carbonyl compounds.[6]

Performance Data:
ReagentSubstrateActivatorYield (%)Reference
Ruppert-Prakash ReagentAcetophenoneK₂CO₃High[6]
Ruppert-Prakash ReagentBenzaldehydeTBAFHigh[6]
Ruppert-Prakash ReagentEthyl BenzoateCsFModerate[6]
Mechanistic Considerations:

The reaction is initiated by a fluoride source that activates the silicon-carbon bond, generating a transient trifluoromethyl anion which then attacks the electrophilic carbonyl carbon.

Experimental Protocol: Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent

Materials:

  • Acetophenone (1.0 equiv)

  • Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 1.5 equiv)

  • Potassium carbonate (K₂CO₃, 10 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

Procedure:

  • To a solution of acetophenone in anhydrous DMF, add potassium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TMSCF₃ dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding 1 M HCl and stir for 30 minutes.

  • Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate.

  • Purify the residue by column chromatography.[6]

Radical Trifluoromethylating Reagents: The Langlois Reagent

Radical trifluoromethylation offers a complementary approach, particularly for the direct C-H trifluoromethylation of heterocycles.[6] The Langlois reagent (CF₃SO₂Na) is a cost-effective and stable precursor for generating the trifluoromethyl radical.[6]

Performance Data:
ReagentSubstrateOxidantYield (%)Reference
Langlois Reagent4-tert-ButylpyridinetBuOOH75[6]
Langlois ReagentCaffeinetBuOOH68[6]
Langlois ReagentIndoleTBHP66[6]
Mechanistic Considerations:

The trifluoromethyl radical is generated from the Langlois reagent in the presence of an oxidant. This radical then adds to the substrate, typically followed by an oxidation step to afford the trifluoromethylated product.

Experimental Protocol: C-H Trifluoromethylation of Indole using Langlois Reagent

Materials:

  • Indole (1 equiv)

  • Sodium trifluoromethanesulfinate (Langlois reagent, 1 equiv)

  • tert-Butyl hydroperoxide (TBHP, 2 equiv)

  • Acetonitrile

Procedure:

  • To a sealed Pyrex test tube, add indole, CF₃SO₂Na, and acetonitrile.

  • Add TBHP to the mixture.

  • Heat the reaction at 140 °C for 18 hours.

  • After cooling, purify the reaction mixture by column chromatography to obtain 2-trifluoromethylindole.[6]

Visualizing the Workflow: A Generalized Trifluoromethylation Reaction

The following diagram illustrates a generalized workflow for a trifluoromethylation reaction, highlighting the key stages from reagent selection to product isolation.

Trifluoromethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Selection Reagent Selection (Electrophilic, Nucleophilic, Radical) Substrate_Prep Substrate Preparation Reaction_Setup Reaction Setup (Inert atmosphere, Temperature control) Reagent_Selection->Reaction_Setup Solvent_Base Solvent & Additive Selection Substrate_Prep->Reaction_Setup Solvent_Base->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for trifluoromethylation reactions.

Conclusion

The selection of a trifluoromethylating reagent is a nuanced decision that depends on the specific synthetic challenge. Electrophilic reagents like those from Togni and Umemoto are versatile for a broad range of nucleophiles.[6] Nucleophilic reagents such as the Ruppert-Prakash reagent are highly effective for carbonyl compounds.[6] For direct C-H functionalization of heterocycles, radical trifluoromethylation using the Langlois reagent presents a robust and cost-effective alternative.[6] This guide provides a foundational understanding of these key reagents, supported by experimental data, to empower researchers in making informed decisions for the efficient incorporation of the vital trifluoromethyl group into their molecules of interest.

References

  • A Comparative Guide to Alternative Reagents for Trifluoromethyl
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC. [Link]

  • Commonly utilized trifluoromethylation reagents. - ResearchGate. [Link]

  • A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance D
  • Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. [Link]

  • Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

  • Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

  • Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source - PMC. [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. - Semantic Scholar. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • Development and Application of Trifluoromethoxylating Reagents - ResearchGate. [Link]

  • Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane | Request PDF - ResearchGate. [Link]

  • Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine
Reactant of Route 2
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。